QC-182
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H42F2N8O6 |
|---|---|
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H42F2N8O6/c1-23-40(24(2)60-49-23)25-6-11-35-34(18-25)47-41(36-4-3-5-39(56)52(36)28-8-10-32(45)33(46)20-28)53(35)26-14-16-50(17-15-26)29-21-51(22-29)27-7-9-30-31(19-27)44(59)54(43(30)58)37-12-13-38(55)48-42(37)57/h6-11,18-20,26,29,36-37H,3-5,12-17,21-22H2,1-2H3,(H,48,55,57)/t36-,37?/m0/s1 |
InChI-Schlüssel |
OCWNROZULZWRQM-NWDJCJOJSA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCN(CC6)C7CN(C7)C8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=O)NC1=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of RP-182 Peptide
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic 10-mer amphipathic peptide, RP-182. This immunomodulatory agent shows promise in cancer immunotherapy by targeting and reprogramming tumor-associated macrophages (TAMs).
Introduction
RP-182 is a synthetic peptide analog of host defense peptides, designed to modulate the tumor microenvironment.[1] Solid tumors are often infiltrated by TAMs, which predominantly exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[1][2] RP-182 selectively targets these immunosuppressive M2-like TAMs and reprograms them towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3] This targeted approach aims to re-establish both innate and adaptive anti-tumor immune responses.[1]
Core Mechanism of Action: Targeting CD206 on M2 Macrophages
The primary mechanism of action of RP-182 involves its direct interaction with the mannose receptor, CD206, which is highly expressed on the surface of M2-like macrophages.[1][3][4][5]
Binding and Conformational Change:
RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3][5] This binding is specific and induces a conformational switch in the receptor.[1][4][5] This conformational change is the critical initiating event for the downstream signaling cascade.
Quantitative Data: Binding Affinity and Potency
The binding affinity of RP-182 to CD206 has been quantified, along with its efficacy in inducing cell death in M2-like macrophages.
| Parameter | Species | Value | Method |
| Dissociation Constant (KD) | Human CD206 | ~8 µM | Microscale Thermophoresis (MST) |
| Dissociation Constant (KD) | Murine CD206 | ~19 µM | Microscale Thermophoresis (MST) |
| IC50 (M2-like macrophage killing) | - | 17.6 µM | Cell Viability Assay |
Table 1: Quantitative analysis of RP-182 binding and efficacy.[1][4][6]
Downstream Signaling Pathways
Upon binding to CD206, RP-182 activates a dual-function signaling cascade, leading to both macrophage reprogramming and apoptosis of the target cells.[3][4][5]
3.1. NF-κB Signaling Activation and Pro-inflammatory Reprogramming:
RP-182-mediated activation of CD206 leads to the initiation of the canonical NF-κB signaling pathway.[1][4][5] This is a central event that drives the reprogramming of M2-like macrophages towards an M1-like phenotype. Key events in this pathway include:
-
RAC1/CDC42 Activation: RP-182 binding to CD206 initiates the activation of RAC1/CDC42 signaling.[6]
-
NF-κB Activation: This leads to the activation of the transcription factor NF-κB.[1][4][7]
-
Pro-inflammatory Cytokine Secretion: Activated NF-κB upregulates the expression and secretion of pro-inflammatory cytokines such as TNFα and IL-12.[3][7][8]
-
M1 Phenotype Shift: The altered cytokine milieu and gene expression profile result in the M2 to M1 phenotypic switch, characterized by increased expression of M1 markers like CD86.[7]
3.2. Induction of Phagocytosis, Autophagy, and Apoptosis:
Concurrently with reprogramming, RP-182 induces a sequence of cellular processes that culminate in the elimination of M2-like TAMs.[1]
-
Phagocytosis and Autophagy: The peptide triggers endocytosis, phagosome-lysosome formation, and autophagy in M2 macrophages.[1]
-
Autocrine TNFα Signaling and Apoptosis: The secreted TNFα acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1).[3][4][5] This engagement of TNFR1 activates the FADD-caspase 8 axis, leading to apoptosis and selective cell death of the CD206-positive M2-like macrophages.[3][8]
Signaling Pathway Diagram
Caption: RP-182 Signaling Cascade in M2 Macrophages.
Anti-Tumor Effects
The reprogramming of TAMs by RP-182 results in a more favorable tumor microenvironment for anti-cancer immunity.[1]
-
Enhanced Innate and Adaptive Immunity: By reducing the population of immunosuppressive M2-like TAMs and increasing pro-inflammatory M1-like macrophages, RP-182 enhances both innate and adaptive anti-tumor immune responses.[1] This includes increased phagocytosis of cancer cells by the reprogrammed macrophages.[1]
-
Increased T-Cell Activity: The shift in the macrophage population leads to increased infiltration and activation of cytotoxic CD8+ T cells within the tumor.[1][9]
-
Tumor Growth Inhibition: In preclinical models, RP-182 treatment has been shown to suppress tumor growth and extend survival.[1] It also demonstrates synergistic effects when combined with chemotherapy or immune checkpoint inhibitors.[1]
Experimental Workflow for Assessing Anti-Tumor Efficacy
Caption: General Experimental Workflow for RP-182 Evaluation.
Detailed Methodologies for Key Experiments
5.1. Microscale Thermophoresis (MST)
-
Objective: To determine the binding affinity (KD) of RP-182 to recombinant CD206 protein.[6]
-
Protocol Outline:
-
A fluorescently labeled form of CD206 is maintained at a constant concentration.
-
RP-182 is titrated in a serial dilution and mixed with the labeled CD206.
-
The mixtures are loaded into capillaries.
-
An infrared laser is used to create a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled CD206 along this temperature gradient (thermophoresis) is measured.
-
Binding of RP-182 to CD206 alters the thermophoretic movement.
-
The change in thermophoresis is plotted against the RP-182 concentration, and the data are fitted to a binding model to calculate the KD.[6]
-
5.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of RP-182 with endogenous CD206 in a cellular context.[1][6]
-
Protocol Outline:
-
Human or murine M2-polarized macrophages are incubated with RP-182 or a vehicle control.[1]
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble CD206 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of RP-182 to CD206 stabilizes the protein, leading to a shift in its melting curve to a higher temperature.[1]
-
5.3. Macrophage Polarization and Treatment
-
Objective: To generate M1 and M2 macrophages for in vitro assays.
-
Protocol Outline:
-
Bone marrow progenitors are harvested from mice, or peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[1]
-
The cells are cultured in the presence of M-CSF to differentiate them into macrophages.
-
For M2 polarization, the macrophages are treated with cytokines such as IL-4.[4] For M1 polarization, cells are typically treated with LPS and IFN-γ.
-
The polarized macrophages are then treated with RP-182 for various time points depending on the specific assay.[4]
-
5.4. Phagocytosis Assay
-
Objective: To measure the effect of RP-182 on the phagocytic activity of macrophages.
-
Protocol Outline:
-
M2-polarized macrophages are treated with RP-182.[10]
-
Fluorescently labeled target cells (e.g., CFSE-labeled cancer cells) are co-cultured with the treated macrophages.[3][10]
-
After a defined incubation period, non-phagocytosed target cells are washed away.
-
The uptake of the fluorescently labeled cells by the macrophages is quantified using methods such as flow cytometry or fluorescence microscopy.[10]
-
Conclusion and Future Directions
RP-182 represents a novel immunotherapeutic strategy that selectively targets and eliminates immunosuppressive M2-like TAMs, thereby remodeling the tumor microenvironment to favor anti-tumor immunity. Its dual mechanism of reprogramming and inducing apoptosis in these cells makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other treatments.[1] Further research and development, including the generation of more drug-like analogs with improved stability and affinity, are ongoing to translate these preclinical findings into clinical applications.[5][8][10][11][12]
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 3. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpcscientific.com [cpcscientific.com]
The RP-182 Peptide and CD206 Receptor Interaction: A Technical Guide for Researchers
An In-Depth Examination of a Novel Immunomodulatory Axis
This technical guide provides a comprehensive overview of the interaction between the synthetic peptide RP-182 and the C-type lectin receptor CD206, also known as the Mannose Receptor. This interaction represents a promising therapeutic target for reprogramming immunosuppressive tumor-associated macrophages (TAMs) and enhancing anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the binding kinetics, signaling pathways, and experimental methodologies used to characterize this novel immunomodulatory axis.
Core Interaction: RP-182 Peptide and CD206 Receptor
RP-182 is a 10-amino acid synthetic peptide derived from a conserved motif in naturally occurring host defense peptides.[1] It has been identified as a potent immunomodulatory agent that selectively targets the CD206 receptor, which is highly expressed on M2-like tumor-associated macrophages.[2][3] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor, initiating a cascade of downstream signaling events.[1] This interaction leads to the reprogramming of immunosuppressive M2 macrophages towards a pro-inflammatory M1-like phenotype, induction of phagocytosis, and ultimately, apoptosis of the CD206-high TAMs.[1][2]
Quantitative Data Summary
The interaction between RP-182 and the CD206 receptor has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Species | Assay | Reference |
| Dissociation Constant (Kd) | ~8 µM | Human | Microscale Thermophoresis (MST) | [4][5] |
| Dissociation Constant (Kd) | ~19 µM | Murine | Microscale Thermophoresis (MST) | [5] |
| EC50 (Induction of closed CD206 conformation) | ~11 µM | Not Specified | Electron Microscopy | [5] |
| IC50 (M2-like macrophage cell killing) | 17.6 µM | Not Specified | Cell Viability Assay | [4] |
Table 1: Binding Affinity and Potency of RP-182
| Cell Type | Treatment | Outcome | Quantitative Measurement | Reference |
| M2-polarized Bone Marrow-Derived Macrophages (BMDMs) | RP-182 (0.1 µM, 2-24h) | CD206 Internalization, NF-κB activation, IRF7 phosphorylation | Data not quantified in source | [4] |
| M2-like Macrophages | RP-182 (3-30 µM, 24h) | Increased inflammatory factor secretion | Data not quantified in source | [4] |
| M2 BMDMs | RP-182 | Increased CD86 expression | 87.8% CD86+CD206+ cells vs 10.3% in control | [2] |
| M2 BMDMs | RP-182 | Increased TNF-α and IL-12β expression | 19.4% and 16.0% vs 4.97% and 5.74% in control, respectively | [6] |
| B16 Melanoma and KP16 Pancreatic Tumor Models (mice) | RP-182 (20 mg/kg, i.p., every other day for 2 weeks) | Inhibition of tumor growth | Significant inhibition observed | [4] |
| Pulmonary Fibrosis Mouse Model | RP-182 (20 mg/kg, i.p., once daily for 18 days) | Alleviation of pulmonary fibrosis | Significant alleviation observed | [4] |
Table 2: Cellular and In Vivo Effects of RP-182
Signaling Pathways
The binding of RP-182 to CD206 initiates a dual-action mechanism leading to both direct cell killing and reprogramming of surviving macrophages.
NF-κB Signaling and Apoptosis
Upon RP-182 binding, a conformational switch in CD206 activates the canonical NF-κB signaling pathway.[1][4] This leads to the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to its receptor (TNFR1) on the same macrophage. This engagement of TNFR1 activates a downstream cascade involving the recruitment of FADD and the subsequent activation of caspase 8, leading to apoptosis and cell death of the CD206-high macrophage.[1][7]
Figure 1: RP-182 induced NF-κB signaling leading to apoptosis.
Phagocytosis and M1 Reprogramming
In macrophages that do not undergo apoptosis, RP-182 binding to CD206 also induces phagocytosis and reprogramming towards a pro-inflammatory M1-like phenotype.[1] This process involves the activation of RAC1/CDC42 signaling. The binding of RP-182 to CD206 recruits the adaptor protein GRB2, leading to the activation of the small GTPases RAC1 and CDC42, and their downstream effector, p21-activated kinase 1 (PAK1). This signaling cascade is crucial for the induction of phagocytosis.
Figure 2: Phagocytosis and M1 reprogramming pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments used to study the RP-182 and CD206 interaction.
Synthesis and Purification of RP-182 Peptide
Objective: To synthesize and purify the RP-182 peptide for in vitro and in vivo studies.
Method: Solid-Phase Peptide Synthesis (SPPS) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.
Protocol:
-
Synthesis:
-
RP-182 and its analogs are synthesized using an automated peptide synthesizer (e.g., Liberty Blue synthesizer) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8]
-
The peptide is assembled on a Rink Amide resin.[8]
-
Amino acid activation is achieved using N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate.[8]
-
-
Cleavage:
-
The synthesized peptide is cleaved from the resin using a mixture of 95% trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H₂O.[9]
-
-
Purification:
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the RP-182 and CD206 interaction.
Method: MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Protocol:
-
Sample Preparation:
-
A fluorescently labeled binding partner (e.g., CD206) is kept at a constant concentration.
-
The unlabeled partner (RP-182) is serially diluted to create a range of concentrations.
-
-
Measurement:
-
The labeled and unlabeled partners are mixed and incubated to reach binding equilibrium.
-
The samples are loaded into capillaries and placed in an MST instrument (e.g., Monolith NT.115).
-
An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The data is fitted to a binding model to determine the Kd.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of RP-182 to CD206 in a cellular context.
Method: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells expressing CD206 (e.g., M2-polarized macrophages) to 80-90% confluency.
-
Treat one aliquot of cells with RP-182 and another with a vehicle control for 1-2 hours at 37°C.[5]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by cooling to 4°C.[5]
-
-
Cell Lysis and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CD206 in the supernatant by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve in the presence of RP-182 indicates target engagement.
-
Immunofluorescence for Protein Localization
Objective: To visualize the localization of proteins involved in the signaling cascade (e.g., CD206, NF-κB).
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages on coverslips and polarize them to the M2 phenotype.
-
Treat the cells with RP-182 for the desired time.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Imaging:
-
Mount the coverslips and visualize the cells using a confocal microscope.
-
Flow Cytometry for Macrophage Phenotyping
Objective: To quantify the changes in M1 and M2 macrophage populations after RP-182 treatment.
Protocol:
-
Cell Preparation and Treatment:
-
Polarize macrophages to the M2 phenotype and treat with RP-182.
-
-
Staining:
-
Harvest the cells and stain with a panel of fluorescently conjugated antibodies against macrophage surface markers (e.g., CD11b, F4/80, CD86 for M1, CD206 for M2).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentage of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages.
-
Phagocytosis Assay
Objective: To measure the phagocytic activity of macrophages treated with RP-182.
Protocol:
-
Cell Labeling:
-
Label cancer cells with a fluorescent dye (e.g., CFSE).[9]
-
-
Co-culture:
-
Analysis:
-
Wash away non-engulfed cancer cells.
-
Analyze the percentage of macrophages that have engulfed cancer cells by flow cytometry or fluorescence microscopy.
-
Western Blotting for Signaling Proteins
Objective: To detect the activation of key signaling proteins like caspase 8 and phospho-PAK1.
Protocol:
-
Protein Extraction:
-
Lyse RP-182-treated and control macrophages to extract total protein.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase 8, phospho-PAK1).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Figure 3: Experimental workflow for studying RP-182 and CD206.
Conclusion
The interaction between the RP-182 peptide and the CD206 receptor presents a compelling strategy for targeted cancer immunotherapy. By selectively eliminating and reprogramming immunosuppressive tumor-associated macrophages, RP-182 can shift the tumor microenvironment towards an anti-tumor state. This technical guide provides a foundational understanding of this interaction, summarizing the key quantitative data, elucidating the downstream signaling pathways, and detailing the experimental protocols necessary for further research in this exciting field. The provided methodologies offer a robust framework for scientists and drug developers to investigate this and other novel immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage immunofluorescence [bio-protocol.org]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of RP-182: A Novel Immunomodulatory Peptide for Cancer Therapy
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a First-in-Class CD206 Agonist
Abstract
RP-182 is a novel, synthetic 10-amino acid peptide that has demonstrated significant potential as a cancer immunotherapeutic agent.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of RP-182. It is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of innate immune system modulation for oncology. RP-182 selectively targets the mannose receptor (CD206) on M2-like tumor-associated macrophages (TAMs), inducing a conformational switch that triggers a dual anti-tumor response: apoptosis of the immunosuppressive M2-like TAMs and their reprogramming towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][3][4] This whitepaper will detail the preclinical data supporting these mechanisms, outline key experimental protocols, and visualize the underlying biological pathways and developmental logic.
Introduction: Targeting the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and metastasis.[5] Tumor-associated macrophages (TAMs) are a major component of the TME and are often polarized towards an M2-like phenotype, which promotes tumor growth, angiogenesis, and suppresses the adaptive immune response.[5] Consequently, strategies to deplete or repolarize M2-like TAMs are of significant therapeutic interest. RP-182 emerged from an in silico biophysical homology screening of naturally occurring host defense peptides (HDPs) and innate defense regulators (IDRs), which are known for their immunomodulatory properties.[5] This effort led to the identification of RP-182 as a potent and selective agonist of CD206, a canonical biomarker for M2-polarized TAMs.
Discovery and Optimization of RP-182
RP-182 is a 10-mer synthetic peptide (sequence: KFRKAFKRFF) designed to mimic conserved motifs in HDPs.[1][6] While the parent peptide, referred to as RP-182, 1, demonstrated promising anti-tumor activity, it possessed a short plasma half-life of less than 10 minutes, making it a challenging drug candidate.[1][7] To address this, a series of fatty acid derivatizations and cyclic derivatives were synthesized and evaluated.[1] A fatty acid-derivatized analog, 1a [RP-182-PEG3-K(palmitic acid)], not only exhibited improved stability but also showed increased affinity for the CD206 receptor.[1] This enhanced affinity is attributed to favorable interactions with a hydrophobic binding motif within CD206.[1]
Mechanism of Action: A Dual Approach to TAM Modulation
RP-182 exerts its anti-tumor effects through a dual mechanism of action, both of which are initiated by its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor on CD206high M2-like TAMs.[1][8]
3.1. Induction of Apoptosis in M2-like TAMs: Upon binding to CD206, RP-182 induces a conformational change in the receptor, activating canonical NF-κB signaling.[1][3] This leads to the secretion of tumor necrosis factor-alpha (TNFα), which then acts in an autocrine fashion to activate the TNF receptor 1 (TNFR1).[1][3] The activation of the TNFR1–FADD–caspase 8 axis ultimately results in the selective apoptosis of CD206-positive M2-like macrophages.[7][8]
3.2. Reprogramming of M2-like TAMs to an M1-like Phenotype: In TAMs that do not undergo apoptosis, RP-182 induces a phenotypic switch from an immunosuppressive M2-like state to a pro-inflammatory M1-like state.[1][4] This reprogramming is characterized by:
-
Increased Phagocytosis: RP-182 enhances the phagocytic capacity of TAMs, leading to increased engulfment of cancer cells.[1][9]
-
Autophagy Induction: The peptide also triggers autophagy within the TAMs.[1][4]
-
Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages secrete pro-inflammatory cytokines such as IFNα and IL-12.[1]
This dual action of depleting immunosuppressive TAMs while simultaneously converting a subset into anti-tumor effectors results in a more robust and comprehensive anti-cancer immune response.
Signaling Pathway of RP-182
Quantitative Preclinical Data
The preclinical evaluation of RP-182 and its analogs has generated significant quantitative data supporting its therapeutic potential.
Table 1: In Vitro Activity of RP-182 and Analogs
| Compound | Target Binding (Kd) | Cell Killing IC50 (CD206high M2-like macrophages) |
| RP-182 | ~8 µM (human CD206)[3][10] | 17.6 µM[3] |
| RP-182-PEG3-K(palmitic acid) (1a) | Not specified, but increased affinity over parent | 3.2 µM[7] |
| RP-182-NH-(CH2)10CONH2 (1f) | Not specified | 4.01 µM[7] |
| Cyclic peptide 1c | Not specified | 11.1 µM[7] |
Table 2: In Vivo Efficacy of RP-182
| Cancer Model | Treatment Regimen | Outcome |
| B16 Melanoma | 20 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition[3] |
| KP16 Pancreatic Cancer | 20 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition[3] |
| KPC Pancreatic Cancer | Not specified | Improved tumor control and innate immune surveillance[1] |
| CD206high Patient-Derived Xenografts | Not specified | Suppressed tumor growth[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the evaluation of RP-182.
5.1. Cancer Cell Phagocytosis Assay
This assay quantifies the engulfment of cancer cells by macrophages following treatment with RP-182 or its analogs.
-
Cancer Cell Labeling: Cancer cells (e.g., KPC) are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a green fluorescent dye.[7]
-
Macrophage Treatment: M2-polarized bone marrow-derived macrophages (BMDMs) are treated with the test compound (e.g., 0.1 µM RP-182 or analog) for 2 hours.[7]
-
Co-culture: CFSE-labeled cancer cells are added to the treated macrophages and co-cultured for 6 hours.[7]
-
Analysis: Excess cancer cells are washed away. The percentage of macrophages containing green fluorescence (indicating phagocytosis) is quantified using flow cytometry or visualized by live microscopy.[7]
Experimental Workflow for Phagocytosis Assay
5.2. In Silico Docking Studies
Computational modeling was employed to understand the interaction between RP-182 and the CD206 receptor.
-
Software: The Molecular Operating Environment (MOE) program was utilized for protein-protein docking simulations.[1]
-
Protein Structure: The three-dimensional structure of the CRD5 of CD206 was generated using AlphaFold 2.[1]
-
Docking Simulation: The default parameters in the protein-protein dock module in MOE with hydrophobic patch potential were applied to predict the binding poses of RP-182 and its analogs to the CRD5 of CD206.[1]
Logical Framework for RP-182 Development
The development of RP-182 followed a logical progression from initial discovery to preclinical validation and optimization.
Conclusion and Future Directions
RP-182 represents a promising, first-in-class immunotherapeutic agent that selectively targets and modulates the function of M2-like TAMs. Its dual mechanism of inducing apoptosis and reprogramming these immunosuppressive cells into anti-tumor effectors offers a novel strategy to alter the tumor microenvironment in favor of tumor rejection. The development of optimized analogs with improved pharmacokinetic properties, such as the fatty acid-derivatized peptide 1a, has paved the way for further preclinical development and potential clinical translation.[1] Future work will likely focus on comprehensive IND-enabling studies, including toxicology and pharmacokinetics, to support the initiation of clinical trials in patients with solid tumors characterized by high CD206+ TAM infiltration. The combination of RP-182 or its analogs with other immunotherapies, such as checkpoint inhibitors, or with standard chemotherapy, also presents a compelling avenue for future investigation.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RP-182 peptide [novoprolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 10. researchgate.net [researchgate.net]
The Role of RP-182 in Reprogramming M2 Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor-associated macrophages (TAMs) predominantly exhibit an M2-like phenotype, which contributes to an immunosuppressive tumor microenvironment and promotes tumor progression. RP-182, a synthetic 10-mer amphipathic peptide, has emerged as a promising immunotherapeutic agent capable of reprogramming these protumorigenic M2 macrophages into a proinflammatory, antitumor M1-like phenotype. This technical guide provides an in-depth overview of the mechanism of action of RP-182, focusing on its role in macrophage reprogramming. We will detail the signaling pathways involved, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays used to evaluate its function.
Introduction
The plasticity of macrophages allows them to adopt distinct functional phenotypes in response to microenvironmental cues. In the context of cancer, TAMs are often skewed towards an M2 polarization state, characterized by the expression of scavenger receptors like the mannose receptor (CD206), and the secretion of anti-inflammatory cytokines, which collectively foster tumor growth, angiogenesis, and metastasis. Reversing this immunosuppressive phenotype represents a key therapeutic strategy in oncology. RP-182 is a novel synthetic peptide designed to selectively target and reprogram these M2-like TAMs.
Mechanism of Action of RP-182
RP-182 exerts its reprogramming effects on M2 macrophages through a multi-faceted mechanism initiated by its binding to the CD206 receptor.
Binding to CD206 and Initiation of Signaling
RP-182, a synthetic analog of host defense peptides, selectively binds to the mannose receptor CD206, which is highly expressed on M2-like macrophages.[1] This interaction induces a conformational change in the CD206 receptor, triggering downstream signaling cascades.
Signaling Pathways
The activation of CD206 by RP-182 initiates a signaling cascade that leads to the reprogramming of M2 macrophages. This involves the activation of the NF-κB pathway and the induction of a pro-inflammatory response.
Signaling Pathway of RP-182 in M2 Macrophage Reprogramming
References
The Structural and Functional Landscape of the RP-182 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RP-182 peptide is a synthetic, 10-amino acid immunomodulatory agent that has garnered significant interest for its potential in cancer immunotherapy.[1][2][3] This technical guide provides a comprehensive overview of the structural characteristics of RP-182, its mechanism of action, and the experimental protocols used for its characterization. RP-182's ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype underscores its therapeutic promise.[1][2][3] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the complex biological pathways and workflows associated with RP-182 research.
Core Structural Characteristics
The RP-182 peptide is a linear, 10-mer peptide with the amino acid sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH (KFRKAFKRFF).[4] It is characterized as a synthetic, amphipathic, and α-helical peptide.[4][5] This amphipathic nature, with distinct hydrophobic and cationic surfaces, is crucial for its biological activity.[4] A three-dimensional model generated using PyMOL illustrates this topological feature, with hydrophobic surfaces shown in golden-gray and cationic surfaces in blue.[4] While detailed quantitative structural data from techniques like circular dichroism (percentage helicity), NMR spectroscopy (atomic coordinates), or X-ray crystallography are not extensively available in the public domain, its α-helical conformation is a consistently reported characteristic.[4][5]
Physicochemical Properties
| Property | Value/Description | Source |
| Amino Acid Sequence | KFRKAFKRFF | [4] |
| Peptide Length | 10 amino acids | [4][5] |
| Secondary Structure | α-helical | [4][5] |
| Key Feature | Amphipathic | [4] |
Mechanism of Action and Signaling Pathways
RP-182 exerts its immunomodulatory effects by targeting the mannose receptor (CD206) on the surface of M2-like macrophages.[1][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor.[4] This conformational switch is the initiating event for a cascade of downstream signaling pathways.[1][6]
The primary signaling pathway activated by RP-182 is the canonical NF-κB pathway.[6][7] This activation leads to a dual function:
-
Induction of Apoptosis: Activation of NF-κB triggers the secretion of tumor necrosis factor-alpha (TNFα). TNFα then acts in an autocrine manner, binding to the TNF receptor 1 (TNFR1). This engagement of TNFR1 leads to the activation of caspase 8, culminating in apoptosis and cell death of the M2-like macrophages.[6][7]
-
Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from the M2 to an M1-like phenotype.[1] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an enhanced capacity for phagocytosis, including the engulfment of cancer cells.[1][2]
Signaling Pathway Diagram
Caption: Signaling cascade initiated by RP-182 binding to CD206.
Quantitative Biological Activity
The interaction of RP-182 with its target and its subsequent cellular effects have been quantified in several studies.
| Parameter | Value | Species | Cell Type | Source |
| Dissociation Constant (Kd) for CD206 | ~8 µM | Human | - | [6][8] |
| Dissociation Constant (Kd) for CD206 | ~19 µM | Murine | - | [8] |
| IC50 for Cell Killing | 17.6 µM | - | CD206high M2-like macrophages | [6] |
Experimental Protocols
The characterization of RP-182 and its interaction with CD206 relies on several key biophysical and cell-based assays.
Peptide Synthesis
RP-182 and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS).[5]
General Protocol:
-
Resin and Linker: A Rink Amide resin is commonly used, with a linker such as S-tritylmercaptopropionic acid.[5]
-
Amino Acid Coupling: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the sequential coupling of amino acids.[5] An activating agent like N,N,N',N'-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate is used.[5]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of RP-182 with its target protein, CD206, in a cellular context.[1] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
General Protocol:
-
Cell Treatment: Cells expressing CD206 are treated with RP-182 or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble CD206 in the supernatant is quantified, typically by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of RP-182 indicates target engagement.
Microscale Thermophoresis (MST)
MST is a technique used to quantify the binding affinity between RP-182 and CD206.[8] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
General Protocol:
-
Labeling: One of the binding partners (typically the protein, CD206) is fluorescently labeled.
-
Serial Dilution: A serial dilution of the unlabeled binding partner (RP-182) is prepared.
-
Incubation: The labeled protein is mixed with the different concentrations of the unlabeled peptide and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient. The movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[5]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and characterization of RP-182.
Conclusion
The RP-182 peptide represents a promising avenue for cancer immunotherapy through its targeted action on M2-like macrophages. Its well-defined primary structure and amphipathic α-helical nature are key to its function. While more detailed high-resolution structural data would further elucidate its precise binding mode, the existing body of evidence strongly supports its mechanism of action through CD206 engagement and subsequent NF-κB activation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of RP-182 and related immunomodulatory peptides. The quantitative data presented herein serves as a benchmark for future studies aimed at optimizing the therapeutic potential of this novel peptide.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
RP-182: A Host Defense Peptide Mimetic Reprogramming the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RP-182 is a synthetic, 10-amino acid host defense peptide (HDP) mimetic that has emerged as a promising immunomodulatory agent for cancer therapy.[1][2][3] It selectively targets the mannose receptor (CD206) expressed on M2-like tumor-associated macrophages (TAMs), a key cell population responsible for creating an immunosuppressive tumor microenvironment.[1][2][3] By binding to CD206, RP-182 induces a conformational change in the receptor, triggering a cascade of downstream signaling events that reprogram these protumor macrophages into a proinflammatory, antitumor M1-like phenotype.[1][2][4] This guide provides a comprehensive overview of the core biology, mechanism of action, and preclinical efficacy of RP-182, presenting key data and experimental methodologies to support further research and development.
Core Mechanism of Action: Targeting CD206 on M2 Macrophages
RP-182 acts as a molecular switch, converting immunosuppressive M2-like TAMs into potent antitumor effector cells.[4][5] Its primary target is the C-type lectin receptor, CD206, which is highly expressed on M2 macrophages.[2][6] The binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 initiates a dual-function signaling cascade.[2][7]
Signaling Pathways Activated by RP-182
Upon binding to CD206, RP-182 activates canonical NF-κB signaling.[2][7][8] This leads to the secretion of proinflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[2][7] The secreted TNFα then acts in an autocrine fashion, binding to the TNF receptor 1 (TNFR1) on the same macrophage.[2][7] This autocrine loop further amplifies the inflammatory response and activates the caspase 8-mediated apoptotic pathway, leading to the selective elimination of CD206-high M2-like TAMs.[2][7]
In parallel to inducing apoptosis, RP-182-mediated CD206 activation also promotes phagocytosis, autophagy, and the reprogramming of surviving M2 macrophages into an M1-like phenotype.[1][2][7] This reprogramming is characterized by the increased expression of M1 markers like CD86 and the secretion of proinflammatory cytokines such as IL-12 and IFNα.[7][9]
Figure 1: RP-182 Signaling Cascade in M2 Macrophages.
Quantitative Biological Activity of RP-182
The biological activity of RP-182 has been quantified through various in vitro assays, demonstrating its potency and selectivity for CD206-expressing cells.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | ~8 µM | Human | Microscale Thermophoresis (MST) | [8][10] |
| ~19 µM | Murine | Microscale Thermophoresis (MST) | [1][10] | |
| IC50 (M2 Macrophage Killing) | 17.6 µM | Murine | Cell Viability Assay | [8] |
| Cancer Cell Phagocytosis | 28.2% to 46.6% increase | Murine & Human | Phagocytosis Assay | [11] |
| M2 to M1 Reprogramming | 87.8% CD86+CD206+ population | Murine | Flow Cytometry | [1] |
Preclinical Efficacy in Cancer Models
RP-182 has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other treatments.[1][4] In syngeneic and autochthonous murine cancer models, RP-182 suppressed tumor growth and extended survival.[1] Its efficacy has been observed in models of pancreatic cancer, melanoma, colon cancer, breast cancer, and prostate cancer.[5][12] Furthermore, RP-182 has been shown to enhance the efficacy of chemotherapy and immune checkpoint inhibitors.[1][4]
Experimental Protocols
Cell Viability Assay
To determine the cytotoxic effect of RP-182 on M2-polarized macrophages, a LIVE/DEAD Viability/Cytotoxicity assay can be employed.[2]
-
Cell Seeding: Seed M2-polarized bone marrow-derived macrophages (BMDMs) in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of RP-182 (e.g., 1 nM to 1 mM) for 48 hours.[8]
-
Staining: Add a solution containing calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) to each well and incubate.
-
Imaging and Analysis: Acquire fluorescence images using a high-content imaging system. The ratio of dead to live cells is calculated to determine the IC50 value.
Figure 2: Workflow for Cell Viability Assay.
Phagocytosis Assay
To quantify the effect of RP-182 on the phagocytic activity of M2 macrophages, a CFSE-based assay can be utilized.[9][11]
-
Cancer Cell Labeling: Label cancer cells with carboxyfluorescein succinimidyl ester (CFSE).[9]
-
Macrophage Treatment: Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 µM) for 2 hours.[9]
-
Co-culture: Add the CFSE-labeled cancer cells to the treated macrophages and co-culture for 6 hours.[9]
-
Washing: Wash away non-engulfed cancer cells.
-
Analysis: Analyze the percentage of CFSE-positive macrophages via flow cytometry or fluorescence microscopy.[11]
Figure 3: Workflow for Phagocytosis Assay.
Future Directions and Considerations
While RP-182 has shown considerable promise, further research is warranted. The development of analogs with improved stability and pharmacokinetic profiles is an active area of investigation.[7][13] For instance, fatty acid derivatization of RP-182 has been shown to improve its stability and affinity for CD206.[2][7][9] The short plasma half-life of the parent peptide (less than 10 minutes) is a key challenge for clinical translation.[7] Continued exploration of combination therapies and the potential application of RP-182 in non-cancerous inflammatory and fibrotic diseases are also exciting avenues for future research.[4][12]
Conclusion
RP-182 represents a novel and promising strategy in cancer immunotherapy. By selectively targeting and reprogramming immunosuppressive M2-like TAMs, it has the potential to overcome a major mechanism of immune evasion in the tumor microenvironment. The data presented in this guide underscore the potent antitumor activity of RP-182 and provide a foundation for its continued development as a therapeutic agent. The detailed methodologies and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this host defense peptide mimetic.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIH, Tuskegee Researchers Develop Potential New Type of Immunotherapy Across Cancers and Many Other Diseases | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 6. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Signaling Pathways Activated by RP-182 Binding to the Mannose Receptor (CD206)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthetic peptide RP-182 represents a novel immunomodulatory agent that targets the mannose receptor (CD206), a C-type lectin predominantly expressed on M2-like tumor-associated macrophages (TAMs). By binding to CD206, RP-182 initiates a conformational change in the receptor, triggering a cascade of downstream signaling events.[1][2] This whitepaper provides an in-depth technical guide to the core signaling pathways activated by this interaction. It details the dual mechanism of action involving induction of apoptosis and reprogramming of macrophages toward a pro-inflammatory M1-like phenotype.[3] Quantitative binding and activity data are summarized, key experimental protocols are detailed, and the signaling architecture is visualized through comprehensive diagrams.
Introduction
Tumor-associated macrophages, particularly the immunosuppressive M2-like phenotype, are critical components of the tumor microenvironment that promote tumor progression, metastasis, and resistance to therapy.[2] The mannose receptor, CD206, is highly expressed on these M2-like TAMs, making it a prime target for therapeutic intervention.[4][5] RP-182, a 10-amino acid synthetic peptide, was developed to selectively engage CD206 and modulate TAM function.[3][6]
Binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a significant conformational switch from an open, elongated state to a closed, globular form.[7] This event is the linchpin for initiating two distinct but interconnected signaling cascades that culminate in either the selective apoptosis of CD206high TAMs or their functional reprogramming into anti-tumor M1-like macrophages.[8][9]
Quantitative Data: Binding Affinity and Cellular Activity
The interaction between RP-182 and CD206, along with its downstream functional consequences, has been quantitatively characterized through various biophysical and cell-based assays. The key parameters are summarized below.
| Parameter | Species | Value | Method | Reference |
| Dissociation Constant (Kd) | Human | ~8 µM | Microscale Thermophoresis (MST) | [7][8] |
| Murine | ~19 µM | Microscale Thermophoresis (MST) | [7] | |
| IC50 (M2 Macrophage Killing) | Murine | 17.6 µM | Cell Viability Assay (48h) | [8] |
| Effective Concentration | Murine | 0.1 µM (2-24h) | NF-κB Activation & IRF7 Phosphorylation | [8] |
| Murine | 3-30 µM (24h) | Inflammatory Factor Secretion | [8] |
Core Signaling Pathways
Upon binding to CD206, RP-182 activates a dual-pronged signaling cascade. One branch drives apoptosis through canonical NF-κB signaling, while the other promotes phagocytosis and M1 reprogramming via RAC1/CDC42 activation.
Pathway 1: NF-κB-Mediated Apoptosis
This pathway is a primary mechanism for the depletion of immunosuppressive CD206high TAMs.
-
Receptor Activation : RP-182 binds to CD206, inducing a conformational change.[1][8]
-
Canonical NF-κB Activation : The conformational switch activates the canonical NF-κB signaling pathway, potentially through a MyD88-dependent mechanism.[8][10]
-
TNFα Secretion : Activated NF-κB translocates to the nucleus and drives the transcription and subsequent secretion of Tumor Necrosis Factor-alpha (TNFα).[3][8]
-
Autocrine TNFR1 Activation : Secreted TNFα binds to its receptor, TNFR1, on the same cell in an autocrine loop.[3][8]
-
Caspase 8 Activation & Apoptosis : TNFR1 activation recruits the FADD adaptor protein, leading to the cleavage and activation of Caspase 8, a key initiator of the extrinsic apoptosis pathway.[3][11] This ultimately results in programmed cell death of the CD206high macrophage.[2][8]
Pathway 2: RAC1/CDC42-Mediated Phagocytosis and Reprogramming
In parallel, RP-182 stimulates pathways that reprogram surviving macrophages towards a pro-inflammatory, anti-tumor state.
-
RAC1/CDC42 Activation : Binding of RP-182 to CD206 initiates the activation of the Rho-family small GTPases RAC1 and CDC42.[7]
-
IQGAP1 Recruitment : This leads to the recruitment of the scaffolding protein IQGAP1 to the CD206 complex at the cell membrane.[7]
-
PAK1 Phosphorylation : Activated RAC1/CDC42 leads to the phosphorylation and activation of p21-activated kinase 1 (PAK1).[7]
-
Phagocytosis & Endocytosis : The RAC1/CDC42/PAK1 axis is a critical regulator of cytoskeletal rearrangement, driving the processes of endocytosis and phagocytosis.[1][7][12] This enhances the macrophage's ability to engulf cellular debris and cancer cells.[6][9]
-
IRF7 Activation : RP-182 treatment also increases the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a key transcription factor in the innate immune response, suggesting activation of endosomal pattern recognition receptor signaling following internalization.[3][8]
Experimental Protocols
The elucidation of these pathways relied on a combination of biophysical, biochemical, and cell biology techniques.
Microscale Thermophoresis (MST)
-
Objective : To determine the binding affinity (Kd) of RP-182 to recombinant CD206 protein.
-
Methodology :
-
Recombinant human or murine CD206 protein is labeled with a fluorescent dye (e.g., NHS-red).
-
A constant concentration of labeled CD206 is incubated with a serial dilution of unlabeled RP-182 peptide.
-
Samples are loaded into glass capillaries and placed in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured. This movement changes upon ligand binding.
-
The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding curve to calculate the Kd.[7]
-
Immunofluorescence for Phagocytosis and Apoptosis
-
Objective : To visualize and quantify the induction of phagocytosis, autophagy, and apoptosis in macrophages.
-
Methodology :
-
Bone marrow-derived macrophages (BMDMs) are polarized to an M2 phenotype (e.g., using IL-4).
-
Cells are treated with RP-182 or a vehicle control for specified time points (e.g., 2-24 hours).
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with primary antibodies specific for markers of interest:
-
Cells are washed and incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the intensity or number of positive cells is quantified using image analysis software.
-
Workflow for Assessing RP-182 Activity
The general workflow for testing the cellular effects of RP-182 involves several sequential steps from cell culture to endpoint analysis.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reestablishing Antitumor Immune Responses in Prostate Cancer - American Urological Association [auanews.net]
Initial In Vitro Efficacy of RP-182: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies on the efficacy of RP-182, a synthetic immunomodulatory peptide. RP-182 demonstrates a novel mechanism of action by targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] This interaction reprograms these immunosuppressive cells into an anti-tumor M1-like phenotype, thereby enhancing both innate and adaptive immune responses against cancer.[3] This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Efficacy Data
The in vitro efficacy of RP-182 has been quantified through various assays, establishing its binding affinity, dose-dependent activity, and selective effects on M2-polarized macrophages.
| Parameter | Species | Value | Description |
| Binding Affinity (Kd) | Human | ~8 µM | Dissociation constant for the binding of RP-182 to recombinant human CD206, as determined by microscale thermophoresis (MST).[4] |
| Murine | ~19 µM | Dissociation constant for the binding of RP-182 to recombinant murine CD206.[4] | |
| IC50 | Human M2-like Macrophages | 1.1 µM | Half-maximal inhibitory concentration for the reduction of M2-polarized human macrophages after 48 hours of exposure.[3] |
| Murine M2-like Macrophages | 3.4 µM | Half-maximal inhibitory concentration for the reduction of M2-polarized murine macrophages after 48 hours of exposure.[3] | |
| CD206high M2-like Macrophages | 17.6 µM | Half-maximal inhibitory concentration for inducing cell killing through the MyD88/NF-κB pathway after 48 hours of treatment.[1] | |
| Effective Concentration | Murine M2 Macrophages | 0.1 µM | Concentration at which RP-182 was shown to internalize CD206, activate NF-κB, and increase IRF7 phosphorylation in IL-4-polarized M2 bone marrow-derived macrophages over a 2-24 hour period.[1] |
| Murine M2 Macrophages | 3-30 µM | Concentration range that increased the secretion of inflammatory factors by macrophages over 24 hours, indicating immune reprogramming.[1] |
Core Signaling Pathway of RP-182
RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on M2-like macrophages. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that results in the reprogramming of the macrophage phenotype and induction of apoptosis.[1][3]
References
The Anti-Tumor Properties of RP-182: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor properties of RP-182, a synthetic immunomodulatory peptide. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways.
Introduction
RP-182 is a 10-amino acid synthetic peptide that has demonstrated significant anti-tumor effects in various preclinical cancer models, including pancreatic, melanoma, colon, breast, and prostate cancer.[1][2] It functions by targeting and activating the mannose receptor (CD206) on tumor-associated macrophages (TAMs), thereby reprogramming these immunosuppressive cells into an anti-tumor M1-like phenotype.[2][3][4][5] This guide explores the molecular interactions and cellular consequences of RP-182 treatment, providing a foundational resource for researchers in the field of cancer immunotherapy.
Mechanism of Action
RP-182 exerts its anti-tumor effects through a dual mechanism of action that is dependent on its binding to the CD206 receptor, specifically the carbohydrate recognition domain 5 (CRD5).[3] This interaction initiates a cascade of intracellular events leading to both the elimination of immunosuppressive M2-like macrophages and the promotion of an anti-tumor immune response.
Upon binding to CD206, RP-182 induces a conformational change in the receptor, which triggers two primary signaling pathways:
-
NF-κB Signaling and Apoptosis: RP-182 activates the canonical NF-κB signaling pathway, leading to the secretion of TNFα.[1][3] This, in turn, results in autocrine activation of the TNF receptor 1 (TNFR1), activation of caspase 8, and subsequent apoptosis of the CD206-high TAMs.[1][3]
-
Macrophage Reprogramming and Phagocytosis: In macrophages that do not undergo apoptosis, RP-182 induces a shift from an M2-like to an M1-like phenotype.[3][5] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and an increase in phagocytosis, including the engulfment of cancer cells.[2][3] This process is mediated by the activation of RAC1/CDC42 signaling.[5][6]
The collective result of these actions is a significant alteration of the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state. This enhances both innate and adaptive anti-tumor immune responses.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the bioactivity of RP-182 and its analogs.
Table 1: Binding Affinity and In Vitro Efficacy of RP-182
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) to CD206 | 8 µM | Recombinant Human CD206 | [1] |
| ~19 µM | Recombinant Murine CD206 | [6] | |
| IC50 (M2-like Macrophage Killing) | 17.6 µM | CD206-high M2-like Macrophages | [1] |
Table 2: In Vivo Efficacy of RP-182
| Animal Model | Dosage and Administration | Outcome | Reference |
| B16 Melanoma & KP16 Pancreatic | 20 mg/kg, i.p., every other day for 2 weeks | Significant inhibition of tumor growth | [1] |
| Pulmonary Fibrosis | 20 mg/kg, i.p., once daily for 18 days | Significant alleviation of pulmonary fibrosis | [1] |
Table 3: In Vitro Activity of RP-182 Analogs
| Analog | IC50 (µM) | Cell Type | Reference |
| RP-182-PEG3-K(palmitic acid) (1a) | 3.2 | CD206-high M2-like Macrophages | [7] |
| RP-182-NH-(CH2)10CONH2 (1f) | 4.01 | CD206-high M2-like Macrophages | [7] |
| Cyclic Peptide (1c) | 11.1 | CD206-high M2-like Macrophages | [7] |
Signaling Pathways and Experimental Workflows
RP-182 Signaling Pathway in M2 Macrophages
The following diagram illustrates the signaling cascade initiated by RP-182 binding to the CD206 receptor on M2-like macrophages.
Experimental Workflow for Assessing RP-182 Activity
This diagram outlines a typical experimental workflow for evaluating the anti-tumor effects of RP-182.
Detailed Experimental Protocols
In Silico Docking of RP-182 to CD206
-
Objective: To predict the binding interaction between RP-182 and the CRD5 of CD206.
-
Software: Molecular Operating Environment (MOE).[3]
-
Protocol:
-
Obtain the three-dimensional structure of the CRD5 of CD206. A model generated by AlphaFold 2 can be utilized.[3]
-
Use the protein-protein dock module in MOE with default parameters.
-
Apply a hydrophobic patch potential to guide the docking.[3]
-
Generate and analyze a sufficient number of poses (e.g., 100) to identify the most favorable binding conformations.[3]
-
Macrophage Polarization and Treatment
-
Objective: To generate and treat M2-polarized macrophages with RP-182 for downstream analysis.
-
Protocol:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Polarize the BMDMs to an M2 phenotype using IL-4.[1]
-
Treat the IL-4-polarized M2 BMDMs with RP-182 at various concentrations (e.g., 0.1 µM to 30 µM) for specified time points (e.g., 2 to 24 hours).[1]
-
Harvest the cells for subsequent analyses such as RNA sequencing, immunofluorescence, or cytokine measurement.
-
RNA-Sequencing Analysis
-
Objective: To determine the global gene expression changes in M2 macrophages following RP-182 treatment.
-
Protocol:
-
Treat M2-polarized BMDMs with either vehicle or RP-182.
-
Isolate total RNA from the treated cells.
-
Perform RNA-sequencing to generate gene expression profiles.
-
Analyze the data to identify differentially expressed genes (DEGs) between the vehicle- and RP-182-treated groups.
-
Utilize tools like Cytoscape for functional Gene Ontology (GO) enrichment and network analysis of the DEGs.[5]
-
In Vivo Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of RP-182.
-
Protocol:
-
Utilize syngeneic or autochthonous murine cancer models (e.g., B16 melanoma, KP16 pancreatic cancer).[1][8]
-
Administer RP-182 to tumor-bearing mice via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, every other day for 2 weeks).[1]
-
Monitor tumor growth and survival of the mice.
-
RP-182 can also be tested in combination with other therapies such as chemotherapy or immune checkpoint inhibitors.[4][8]
-
Conclusion
RP-182 represents a promising therapeutic peptide with a novel mechanism of action that targets the immunosuppressive tumor microenvironment. By selectively reprogramming CD206-high TAMs, RP-182 can induce an anti-tumor immune response and inhibit tumor growth. Further research, including the development of more stable and potent analogs, is warranted to translate these preclinical findings into clinical applications.[3][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NIH, Tuskegee Researchers Develop Potential New Type of Immunotherapy Across Cancers and Many Other Diseases | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeting Tumor-Associated Macrophages with RP-182
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basic principles behind targeting Tumor-Associated Macrophages (TAMs) with the synthetic peptide RP-182. It delves into the molecular mechanisms, signaling pathways, and key experimental findings related to this immunomodulatory agent.
Introduction: The Role of TAMs in the Tumor Microenvironment
Tumor-Associated Macrophages (TAMs) are a major component of the tumor microenvironment (TME) and play a crucial role in tumor progression.[1] Often polarized towards an M2-like phenotype, these macrophages contribute to an immunosuppressive milieu that fosters cancer cell growth, angiogenesis, metastasis, and resistance to therapies.[1][2] Consequently, strategies aimed at depleting or reprogramming these pro-tumoral TAMs represent a promising avenue in cancer immunotherapy.[3][4]
RP-182 is a 10-amino acid synthetic peptide (sequence: KFRKAFKRFF) derived from naturally occurring host defense peptides.[1][5][6] It is designed to selectively target and modulate the function of M2-like TAMs, thereby re-establishing an anti-tumor immune response.[7][8]
Core Principle: Selective Targeting of CD206 on M2-like TAMs
The primary mechanism of RP-182 involves its specific binding to the mannose receptor, CD206 (also known as MRC1), which is highly expressed on the surface of M2-like macrophages.[1][2][3] RP-182 binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[3] This interaction is the cornerstone of its targeted activity and initiates a cascade of downstream signaling events.
The binding of RP-182 to CD206 induces a conformational change in the receptor, which is the trigger for the subsequent intracellular signaling.[1][2][9] This targeted engagement ensures that the activity of RP-182 is largely restricted to the CD206-high M2-like TAM population, minimizing off-target effects on other immune cells.
Molecular Mechanism of Action and Signaling Pathways
Upon binding to CD206, RP-182 initiates a dual-action mechanism that leads to both the reprogramming and apoptosis of M2-like TAMs.[9][10]
3.1. Reprogramming of M2-like TAMs to a Pro-inflammatory M1-like Phenotype
RP-182-mediated activation of CD206 triggers signaling pathways that repolarize the immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.[7][8][9] This reprogramming is characterized by:
-
Activation of NF-κB Signaling: Ligation of CD206 by RP-182 leads to the activation of the canonical NF-κB signaling pathway.[9][10]
-
Secretion of Pro-inflammatory Cytokines: The activated macrophages increase the secretion of pro-inflammatory cytokines such as TNFα, IFNα, and IL-12.[9]
-
Enhanced Phagocytosis: RP-182 stimulation significantly boosts the phagocytic capacity of TAMs, including the engulfment of cancer cells.[3][9][11] This process involves the activation of RAC1/CDC42 signaling.[12]
3.2. Induction of Apoptosis in CD206-high TAMs
In parallel to reprogramming, RP-182 selectively induces apoptosis in CD206-high M2-like macrophages.[1][3][9] This depletion of the pro-tumoral TAM population is a key aspect of its anti-cancer effect. The apoptotic pathway is initiated by:
-
Autocrine TNFα Signaling: The secretion of TNFα by the reprogrammed macrophages leads to the autocrine activation of the TNF receptor 1 (TNFR1).[9][10]
-
Caspase 8 Activation: The engagement of TNFR1 activates the FADD-caspase 8 axis, leading to the cleavage and activation of caspase 8, a key initiator of apoptosis.[9][12]
The signaling cascade initiated by RP-182 binding to CD206 is multifaceted, also involving the activation of Interferon Response Factor 7 (IRF7) and the induction of autophagy, evidenced by increased expression of LC3.[3][8][12]
Signaling Pathway Diagram:
Quantitative Data Summary
The efficacy of RP-182 and its analogs has been quantified in various preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Activity of RP-182 and Analog 1a
| Parameter | RP-182 | Analog 1a (Fatty Acid Derivative) | Reference |
| CD206 Binding Affinity (Kd) | 8 µM | Improved Affinity | [10],[3] |
| M2 Macrophage Killing (IC50) | 17.6 µM | ~5-fold improved potency | [10],[3] |
| Induction of Phagocytosis | Baseline | >10-fold improvement | [3] |
| Activation of IRF7 | Baseline | >100-fold improvement | [3] |
Table 2: In Vivo Effects of RP-182 in Murine Tumor Models
| Parameter | Vehicle Control | RP-182 Treatment | Tumor Model(s) | Reference |
| Tumor Growth | Progressive Growth | Suppressed | Pancreatic, Melanoma | [3],[1],[2] |
| Survival | Baseline | Extended | Pancreatic | [1],[2] |
| Caspase 3+ TAMs | 10.9% | 72.1% | KPC Pancreatic | [13],[14] |
| RAB7+ TAMs (Phagocytosis) | 2.7% | 19.8% | KPC Pancreatic | [13],[14] |
| LAMP1+ TAMs (Lysosomes) | 3.9% | 9.2% | KPC Pancreatic | [13] |
| CD8+ T Cell Infiltration | Baseline | Increased | Not Specified | [10] |
| IFN-γ Secretion by CD8+ T cells | Baseline | Significantly Increased | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols employed in the study of RP-182.
5.1. In Vitro Macrophage Polarization and Treatment
Objective: To generate M1 and M2-like macrophages from bone marrow-derived macrophages (BMDMs) and assess the effects of RP-182.
Workflow:
5.2. Cancer Cell Phagocytosis Assay
-
Labeling: Label cancer cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled cancer cells with M2-polarized macrophages that have been pre-treated with RP-182 or a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) to allow for phagocytosis.
-
Analysis: Analyze the percentage of macrophages that have engulfed CFSE-positive cancer cells using flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of fluorescent macrophages.[14]
5.3. In Vivo Murine Tumor Models
-
Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma, KPC pancreatic cancer) are implanted subcutaneously or orthotopically into immunocompetent mice.[3] Alternatively, genetically engineered mouse models (GEMMs) that spontaneously develop tumors (e.g., KPC mice) are used.[1][3]
-
Treatment: Once tumors are established, mice are treated systemically (e.g., intraperitoneal injection) with RP-182, an analog, or a vehicle control according to a defined dosing schedule (e.g., daily for 18 days).[10]
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal survival is also tracked.
-
Endpoint Analysis: At the end of the study, tumors are harvested for downstream analysis, including:
-
Immunohistochemistry/Immunofluorescence: To analyze the infiltration and phenotype of immune cells (e.g., CD8+ T cells, F4/80+ macrophages) and the expression of markers for apoptosis (cleaved caspase 3) and phagocytosis (RAB7, LAMP1).[13]
-
Flow Cytometry: To quantify different immune cell populations within the TME and assess their activation status.
-
Conclusion and Future Directions
RP-182 represents a novel immunotherapeutic strategy that precisely targets the pro-tumoral M2-like TAM population. By binding to CD206, it initiates a dual mechanism of reprogramming and apoptosis, effectively remodeling the tumor microenvironment from an immunosuppressive to an anti-tumoral state. This leads to enhanced innate and adaptive anti-tumor immunity, resulting in tumor growth suppression and improved survival in preclinical models.[2][7]
The development of more stable and potent analogs, such as the fatty acid-derivatized peptide 1a, demonstrates the potential for optimizing this therapeutic approach for future clinical translation.[3] Further research will likely focus on combination therapies, where RP-182 could be used to sensitize immunologically "cold" tumors to other treatments like immune checkpoint inhibitors.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Precision targeting of M2-like macrophages by the innate defense regulator RP-182 in malignant and non-cancerous diseases | NIH Research Festival [researchfestival.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 6. RP-182 peptide [novoprolabs.com]
- 7. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reestablishing Antitumor Immune Responses in Prostate Cancer - American Urological Association [auanews.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: RP-182 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
RP-182 is a synthetic, 10-amino acid immunomodulatory peptide (H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH) that has garnered significant interest in cancer immunotherapy.[1][2] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs).[3] This interaction induces a conformational change in CD206, activating downstream signaling pathways that lead to the reprogramming of immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor M1-like phenotype.[2][4] This application note provides a detailed protocol for the chemical synthesis and purification of the RP-182 peptide, intended for research and preclinical development.
Introduction
The tumor microenvironment often contains a high population of TAMs, which can promote tumor growth and suppress anti-tumor immunity. RP-182 represents a promising therapeutic strategy by specifically targeting these cells. The peptide's amphipathic α-helical structure, with alternating hydrophobic and cationic residues, is crucial for its binding to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor.[1][2] Upon binding, RP-182 initiates a dual mechanism of action: it activates canonical NF-κB signaling, leading to the secretion of pro-inflammatory cytokines like TNFα, and it induces phagocytosis and ultimately apoptosis in CD206-high TAMs.[2][3] This targeted reprogramming of TAMs enhances both innate and adaptive anti-tumor immune responses.[4]
Data Summary
The biological activity and purity of synthesized RP-182 and its analogs are critical for experimental success. The following tables summarize key quantitative data reported in the literature.
Table 1: Physicochemical Properties of RP-182
| Property | Value | Reference |
| Sequence | H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH | [1][5] |
| Molecular Formula | C₆₉H₁₀₃N₁₉O₁₁ | [5] |
| Molecular Weight | 1374.67 g/mol | [5] |
| Purity (Post-HPLC) | >95% | [1] |
Table 2: Biological Activity of RP-182 and Analogs
| Peptide | Target | Assay | IC₅₀ (µM) | Reference |
| RP-182 | CD206 | M2 Macrophage Killing | 17.6 | [3] |
| RP-182-PEG3-K(palmitic acid) (1a) | CD206 | M2 Macrophage Killing | 3.2 | [1] |
| Cyclic peptide (1c) | CD206 | M2 Macrophage Killing | 11.1 | [1] |
Experimental Protocols
The following protocols describe the synthesis of linear RP-182 peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) of RP-182
This protocol is based on standard Fmoc chemistry performed on an automated peptide synthesizer.[1][6]
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)
-
Coupling reagent: HCTU (N,N,N′,N′-tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate)[1]
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH with HCTU and DIEA in DMF.
-
Add the activated amino acid solution to the swollen resin and couple for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for another 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the remaining amino acids in the RP-182 sequence (Phe, Arg, Lys, Phe, Ala, Lys, Arg, Phe, Lys).
-
Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 3.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[1][2]
Materials and Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1][2]
-
Cold diethyl ether
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional stirring.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Peptide Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography.[1][7]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 25% to 45% B over 40 minutes at a flow rate of 10 mL/min.[1]
-
Monitor the elution profile at 210-220 nm.[7]
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the mass by LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final RP-182 peptide as a white powder.
Visualizations
Signaling Pathway of RP-182
Caption: RP-182 induced signaling cascade in M2 macrophages.
Experimental Workflow for RP-182 Synthesis and Purification
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-182 peptide [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for In Vitro Macrophage Polarization Assays Using RP-182
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing RP-182, a synthetic 10-amino acid peptide, to induce the repolarization of M2-like macrophages towards a pro-inflammatory M1-like phenotype in vitro. This process is of significant interest in immunology and cancer research, as tumor-associated macrophages (TAMs) often exhibit an M2-like profile that supports tumor growth and suppresses anti-tumor immunity.[1][2][3][4][5] RP-182 offers a promising tool to counteract this immunosuppressive microenvironment.
Introduction to RP-182 and Macrophage Polarization
Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their role in host defense, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and tumor progression.[6][7]
RP-182 has been identified as an agent that can reprogram M2-like macrophages towards an M1-like phenotype.[3][8] It functions by binding to the mannose receptor (CD206), which is highly expressed on M2 macrophages.[1][2][4][5] This interaction triggers a conformational change in the receptor, initiating a downstream signaling cascade that involves the activation of NF-κB.[1][2][3] The ultimate effects of RP-182 on M2 macrophages include the induction of phagocytosis, autophagy, and apoptosis, alongside a shift in their cytokine and cell surface marker expression profile to one that resembles M1 macrophages.[1][3][5][8]
Experimental Protocols
This section details the necessary reagents and a step-by-step procedure for conducting an in vitro macrophage polarization assay using RP-182.
Materials and Reagents
-
Cells: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
RP-182 Peptide: Lyophilized powder. Reconstitute in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL and store at -20°C or below.
-
Macrophage Differentiation and Polarization Reagents:
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Antibodies for Flow Cytometry:
-
Anti-mouse or anti-human CD11b, F4/80 (for murine macrophages).
-
Anti-mouse or anti-human CD86 (M1 marker).
-
Anti-mouse or anti-human CD206 (M2 marker).
-
-
Reagents for RNA extraction and qPCR: TRIzol, RNeasy Mini Kit (Qiagen), cDNA synthesis kit, and SYBR Green master mix.
-
ELISA kits: For detection of TNF-α, IL-12β, IL-1β, and other relevant cytokines.
-
96-well cell culture plates.
-
Flow cytometer.
-
qPCR instrument.
Step-by-Step Experimental Protocol
Part 1: Generation and Polarization of M2 Macrophages
-
Macrophage Differentiation:
-
From Murine Bone Marrow: Isolate bone marrow cells from the femurs and tibias of mice.[9] Culture the cells in complete medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[9]
-
From Human PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To generate monocyte-derived macrophages, culture the PBMCs in complete medium supplemented with M-CSF (50 ng/mL) for 7 days.
-
-
M2 Polarization: After the 7-day differentiation period, aspirate the medium and replace it with fresh complete medium containing M2-polarizing cytokines, IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[6] Culture for another 48-72 hours to induce an M2 phenotype.
Part 2: Treatment with RP-182
-
Cell Seeding: Seed the differentiated and M2-polarized macrophages into 96-well plates at a density of 1 x 10^5 cells/well.
-
RP-182 Treatment: Prepare a working solution of RP-182 in complete medium. A dose-response experiment is recommended to determine the optimal concentration, with a starting point of 10 µM being a reasonable concentration based on published data.[10]
-
Incubation: Add the RP-182 solution to the wells containing the M2-polarized macrophages. Include a vehicle control (medium with the same final concentration of the vehicle used to dissolve RP-182).
-
Time Course: Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to analyze the dynamics of repolarization. A 24-hour incubation is a common endpoint for assessing changes in cell surface markers and cytokine production.[8]
Part 3: Analysis of Macrophage Repolarization
-
Flow Cytometry for Cell Surface Markers:
-
Harvest the cells by gentle scraping.
-
Stain the cells with fluorescently conjugated antibodies against CD86 (M1 marker) and CD206 (M2 marker).[8]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of CD86+ and CD206+ cells. An increase in the CD86+/CD206- or CD86+/CD206+ population and a decrease in the CD86-/CD206+ population indicates a shift towards an M1-like phenotype.[8]
-
-
Quantitative PCR (qPCR) for Gene Expression:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to analyze the expression of M1-associated genes (e.g., TNF, IL12B, NOS2) and M2-associated genes (e.g., ARG1, MRC1). A significant upregulation of M1 markers and downregulation of M2 markers in RP-182-treated cells compared to the vehicle control is indicative of repolarization.
-
-
ELISA for Cytokine Secretion:
Data Presentation
Table 1: Summary of Expected Quantitative Data from RP-182 Treatment of M2-Polarized Macrophages
| Parameter | Vehicle Control (M2) | RP-182 Treated (M2 -> M1-like) | Expected Fold Change | Reference |
| Cell Surface Markers (% positive cells) | ||||
| CD86+ | Low (~5-10%) | High (~30-50%) | 3-10 fold increase | [8] |
| CD206+ | High (~80-90%) | Moderate-Low (~40-60%) | 0.5-0.7 fold decrease | [8] |
| M1-associated Gene Expression (mRNA fold change) | ||||
| TNF | 1 | >10 | >10 fold increase | [3] |
| IL12B | 1 | >10 | >10 fold increase | [3] |
| M1-associated Cytokine Secretion (pg/mL) | ||||
| TNF-α | Low | High | Significant Increase | [3][8] |
| IL-12β | Low | High | Significant Increase | [3][8] |
Note: The exact values will vary depending on the specific experimental conditions, cell type, and RP-182 concentration used.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: RP-182 signaling pathway in M2 macrophages.
Caption: Experimental workflow for in vitro macrophage polarization assay with RP-182.
References
- 1. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 5. Precision targeting of M2-like macrophages by the innate defense regulator RP-182 in malignant and non-cancerous diseases | NIH Research Festival [researchfestival.nih.gov]
- 6. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Determining the Optimal Concentration of RP-182 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal in vivo concentration of RP-182, a synthetic immunomodulatory peptide that targets the CD206 mannose receptor on tumor-associated macrophages (TAMs). The protocols outlined below are designed to establish a safe and efficacious dose for preclinical research in mouse models of cancer.
Introduction to RP-182
RP-182 is a promising therapeutic peptide that exerts anti-tumor effects by modulating the tumor microenvironment. It selectively binds to the CD206 receptor on immunosuppressive M2-like TAMs, inducing a conformational change that triggers a cascade of downstream signaling events. This leads to the reprogramming of TAMs into a pro-inflammatory M1-like phenotype, characterized by enhanced phagocytosis and the secretion of anti-tumor cytokines.[1][2][3] The ultimate goal of RP-182 treatment is to convert the immunosuppressive tumor microenvironment into one that supports a robust anti-tumor immune response.[4][5]
Key Characteristics of RP-182:
| Parameter | Value | Reference |
| Target | CD206 (Mannose Receptor) | [1] |
| Binding Affinity (Kd) | ~8 µM | [1][6] |
| In Vitro IC50 (M2 Macrophage Killing) | 17.6 µM | [1] |
| Previously Reported In Vivo Dose | 20 mg/kg (i.p.) | [1] |
RP-182 Signaling Pathway
Upon binding to the CRD5 domain of CD206, RP-182 initiates a signaling cascade that results in two primary outcomes: apoptosis of CD206-high TAMs and their reprogramming into an M1-like phenotype.[2] This dual action is mediated through the activation of NF-κB signaling.[1][2] The activated pathway leads to the secretion of TNFα, which can then act in an autocrine manner on the TNF receptor 1 (TNFR1) to induce caspase 8-mediated apoptosis.[1][2] Concurrently, the signaling cascade promotes phagocytosis and the secretion of pro-inflammatory cytokines, indicative of a shift towards an anti-tumor M1 phenotype.[2][3]
Experimental Workflow for In Vivo Dose Determination
The determination of the optimal in vivo dose of RP-182 should follow a systematic, multi-step approach. This workflow ensures that the selected dose is both well-tolerated and biologically active.
Protocols
Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Determination
Objective: To identify a range of RP-182 doses that are well-tolerated in the selected mouse model and to determine the MTD. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[7][8]
Materials:
-
RP-182 (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS))
-
Healthy, age-matched mice of the desired strain (e.g., C57BL/6)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the study.
-
RP-182 Reconstitution: Reconstitute lyophilized RP-182 in the sterile vehicle to the desired stock concentration. Ensure complete dissolution.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group), including a vehicle control group and at least 3-5 escalating dose levels of RP-182.
-
Dose Selection: Based on the previously reported in vivo dose of 20 mg/kg, a suggested starting dose range could be 5, 10, 20, 40, and 80 mg/kg.[9]
-
Administration: Administer RP-182 via the intended route of administration (e.g., intraperitoneal injection) based on the dosing schedule from previous studies (e.g., every other day).[1]
-
Monitoring:
-
Record body weight daily.
-
Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress.
-
If using a tumor model, measure tumor volume 2-3 times per week.
-
-
Endpoint: The study should continue for a predetermined period (e.g., 14 days) or until a humane endpoint is reached. The MTD is the highest dose at which no significant toxicity is observed.
Data Presentation:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| 80 |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of RP-182. This information is crucial for understanding the drug's half-life and exposure at the target site. Note that the linear peptide form of RP-182 has a reported plasma half-life of less than 10 minutes.[2][10]
Materials:
-
RP-182
-
Vehicle
-
Healthy mice
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Equipment for plasma processing and storage (-80°C freezer)
-
Access to an analytical laboratory with LC-MS/MS capabilities
Procedure:
-
Dosing: Administer a single dose of RP-182 (at a dose level determined from the MTD study, e.g., the MTD or a fraction thereof) to a cohort of mice.
-
Sample Collection: Collect blood samples from a subset of mice (n=3 per time point) at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of RP-182 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters.
Data Presentation:
| PK Parameter | Value |
| Cmax (Maximum Concentration) | |
| Tmax (Time to Cmax) | |
| AUC (Area Under the Curve) | |
| t1/2 (Half-life) |
Protocol 3: Pharmacodynamic (PD) and Efficacy Studies
Objective: To evaluate the biological effects of RP-182 at various doses and to determine the optimal dose for anti-tumor efficacy.
Materials:
-
RP-182
-
Vehicle
-
Tumor-bearing mice (e.g., B16 melanoma or KP16 pancreatic cancer models)[1]
-
Flow cytometry reagents for immune cell profiling (e.g., antibodies for CD45, CD11b, F4/80, CD206, CD86, CD8)
-
Reagents for cytokine analysis (e.g., ELISA kits for TNFα, IFNγ)
-
Histology supplies
Procedure:
-
Tumor Inoculation: Inoculate mice with tumor cells to establish tumors of a specified size.
-
Group Allocation and Dosing: Once tumors are established, randomize mice into treatment groups (n=8-10 mice per group) and begin treatment with a range of RP-182 doses (selected based on MTD and PK data), including a vehicle control.
-
Efficacy Assessment:
-
Measure tumor volume regularly.
-
Monitor animal survival.
-
-
Pharmacodynamic Assessment: At the end of the study (or at intermediate time points), collect tumors and spleens for analysis.
-
Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment, focusing on the ratio of M1 (CD86+) to M2 (CD206+) macrophages and the infiltration of CD8+ T cells.[1]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNFα and IFNγ in the tumor homogenates or serum.[1]
-
Histology/Immunohistochemistry: Examine tumor sections for changes in macrophage polarization and tumor morphology.
-
Data Presentation:
Efficacy Data:
| Treatment Group (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Median Survival (days) |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
Pharmacodynamic Data:
| Treatment Group (mg/kg) | M1/M2 Macrophage Ratio in Tumor | % CD8+ T Cell Infiltration in Tumor | Tumor TNFα Level (pg/mg) | Tumor IFNγ Level (pg/mg) |
| Vehicle | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Conclusion
By following these detailed protocols, researchers can systematically determine the optimal in vivo concentration of RP-182 for their specific cancer model. This multi-faceted approach, encompassing tolerability, pharmacokinetics, and pharmacodynamics, will ensure the selection of a dose that is both safe and maximally effective for subsequent preclinical efficacy studies. The data generated will be crucial for advancing the understanding of RP-182's therapeutic potential and for its further development as a novel cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIH, Tuskegee Researchers Develop Potential New Type of Immunotherapy Across Cancers and Many Other Diseases | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 5. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RP-182 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a synthetic, 10-amino acid immunomodulatory peptide that has demonstrated significant anti-tumor effects in preclinical pancreatic cancer models.[1][2][3] It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an immunosuppressive M2-like phenotype.[1][4][5] The binding of RP-182 to CD206 induces a conformational change in the receptor, initiating a dual mechanism of action: it selectively induces apoptosis in CD206-high M2-like macrophages and reprograms the surviving TAMs to a pro-inflammatory, anti-tumor M1-like phenotype.[1][2][3][5] This reprogramming enhances both innate and adaptive anti-tumor immunity, leading to increased cancer cell phagocytosis and a reduction in tumor growth.[4][5]
These application notes provide a summary of the key findings and detailed experimental protocols for utilizing RP-182 in pancreatic cancer research, based on published preclinical studies.
Data Presentation
In Vitro Efficacy of RP-182 and Analogs
| Compound | Target Cells | Assay | IC50 (μM) | Reference |
| RP-182 | CD206high M2-like Macrophages | Cell Viability (48h) | 17.6 | [1] |
| RP-182-PEG3-K(palmitic acid) (1a) | CD206high M2-like Macrophages | Cell Viability | 3.2 | [6] |
| RP-182-NH-(CH2)10CONH2 (1f) | CD206high M2-like Macrophages | Cell Viability | 4.01 | [6] |
| Cyclic Peptide (1c) | CD206high M2-like Macrophages | Cell Viability | 11.1 | [6] |
In Vivo Efficacy of RP-182
| Cancer Model | Treatment Regimen | Outcome | Reference |
| KP16 Pancreatic Model | 20 mg/kg, i.p., every other day for 2 weeks | Significant tumor growth inhibition, increased immunogenicity, increased CD8+ T cell infiltration, increased IFN-γ secretion by CD8+ T cells. | [1] |
| Genetically Engineered KPC Mice (autochthonous) | Mice randomized when tumors ≥200 mm3 | Reprogrammed immune landscape towards increased innate immune surveillance and improved tumor control. | [3][7] |
| B16 Melanoma Allografts | 20 mg/kg, i.p., every other day | Effective tumor growth suppression. | [3][7] |
Signaling Pathway
The binding of RP-182 to the CD206 receptor on M2-like macrophages triggers a signaling cascade that results in both apoptosis and cellular reprogramming.
Caption: RP-182 signaling cascade in M2-like macrophages.
Experimental Protocols
In Vitro Macrophage Viability Assay
Objective: To determine the cytotoxic effect of RP-182 on M2-polarized macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
IL-4 and IL-13 for M2 polarization
-
RP-182 peptide
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Isolate bone marrow cells from mice and differentiate them into BMDMs using M-CSF.
-
Polarize the BMDMs towards an M2 phenotype by treating with IL-4 and IL-13.
-
Seed the M2-polarized macrophages in a 96-well plate.
-
Prepare serial dilutions of RP-182 (e.g., from 1 nM to 1 mM).[1]
-
Treat the cells with the different concentrations of RP-182.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader to determine cell viability.
-
Calculate the IC50 value, which is the concentration of RP-182 that causes 50% inhibition of cell growth.
In Vitro Cancer Cell Phagocytosis Assay
Objective: To quantify the phagocytosis of pancreatic cancer cells by RP-182-treated macrophages.
Materials:
-
M2-polarized BMDMs
-
Primary KPC (murine pancreatic cancer) cells[3]
-
CFSE (Carboxyfluorescein succinimidyl ester) dye[3]
-
RP-182 peptide (and analogs if applicable)
-
Co-culture plates
-
Confocal microscope
Protocol:
-
Label the primary KPC cancer cells with CFSE dye according to the manufacturer's instructions. This will make the cancer cells fluorescent.[3]
-
Treat M2-polarized BMDMs with RP-182 (e.g., 0.1 µM) for 2 hours.[3]
-
Add the CFSE-labeled cancer cells to the treated macrophages.[3]
-
Co-culture the cells for 6 hours to allow for phagocytosis.[3]
-
Gently wash away any non-engulfed cancer cells.[3]
-
Visualize the cells using a confocal microscope. Macrophages containing green fluorescent cancer cells have successfully performed phagocytosis.[3]
-
Quantify the phagocytic index by counting the number of macrophages that have engulfed one or more cancer cells.
In Vivo Murine Pancreatic Cancer Model
Objective: To evaluate the anti-tumor efficacy of RP-182 in a syngeneic or autochthonous mouse model of pancreatic cancer.
Materials:
-
C57BL/6 mice or genetically engineered KPC mice[3]
-
KP16 or other suitable murine pancreatic cancer cells
-
RP-182 peptide
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles for injection
Protocol:
-
For allograft models: Inject a suspension of pancreatic cancer cells (e.g., 1 x 10^6 B16 cells as a reference model) subcutaneously into the flank of the mice.[3]
-
For autochthonous models (KPC mice): Monitor tumor development through abdominal palpation and ultrasound.[3]
-
Once tumors reach a palpable size (e.g., ≥200 mm3 for KPC mice), randomize the mice into treatment and control groups.[3]
-
Administer RP-182 intraperitoneally (i.p.) at a dose of 20 mg/kg. The treatment can be given every other day for a specified period (e.g., 2 weeks).[1][3] The control group should receive the vehicle (e.g., PBS).
-
Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width^2) / 2.[3]
-
Monitor the mice for any signs of toxicity and record their body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Tumor Dissociation and Flow Cytometry
Objective: To analyze the immune cell populations within the tumor microenvironment following RP-182 treatment.
Caption: Workflow for tumor processing and flow cytometry.
Protocol:
-
Following euthanasia, surgically remove the tumors from the mice.
-
Cut the tumors into small pieces (approximately 1 mm³).[3]
-
Use a combination of enzymatic (e.g., Mouse Tumor Dissociation Kit) and mechanical (e.g., GentleMACS Agitator) methods to dissociate the tumor tissue into a single-cell suspension, following the manufacturer's protocol.[3]
-
Pass the resulting cell suspension through a 70 µm filter to remove any remaining clumps.[3]
-
Wash the cells with PBS.[3]
-
Stain the cells with a cocktail of fluorophore-conjugated antibodies specific for different immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages, CD206 for M2 macrophages, etc.).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor. This can reveal changes in the tumor immune landscape, such as an increase in CD8+ T cells, as a result of RP-182 treatment.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 5. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RP-182 in Melanoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a novel 10-amino acid synthetic peptide with significant potential as an immunotherapeutic agent for melanoma and other solid tumors. Its primary mechanism of action is the targeted reprogramming of immunosuppressive, M2-like tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1-like phenotype. This is accomplished through high-affinity binding to the mannose receptor (CD206), a hallmark of M2 TAMs. The binding of RP-182 to CD206 initiates a signaling cascade that culminates in the activation of NF-κB, leading to enhanced phagocytosis and apoptosis of M2 TAMs. This shift in the tumor microenvironment from immunosuppressive to immunostimulatory is believed to be the cornerstone of RP-182's anti-cancer activity. Preclinical studies in various cancer models, including murine B16 melanoma, have demonstrated its ability to curtail tumor growth.
These application notes provide a comprehensive guide for the in vivo application of RP-182 in a syngeneic B16 melanoma mouse model, complete with detailed experimental protocols, data presentation templates, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of RP-182
The anti-tumor efficacy of RP-182 is rooted in its ability to modulate the function of TAMs within the tumor microenvironment. The key mechanistic steps are as follows:
-
Selective Binding to CD206: RP-182 specifically binds to the carbohydrate recognition domain 5 (CRD5) of the CD206 receptor, which is highly expressed on M2-polarized TAMs.
-
Conformational Alteration: This binding event induces a conformational change in the CD206 receptor.
-
NF-κB Pathway Activation: The altered receptor conformation triggers the activation of the canonical NF-κB signaling pathway.
-
Induction of a Pro-inflammatory State: The activation of NF-κB stimulates the secretion of pro-inflammatory cytokines, most notably TNFα.
-
Phagocytosis and Apoptosis: RP-182 stimulation enhances the phagocytic activity of macrophages and induces apoptosis in M2 TAMs, a process partially mediated by TNFα signaling.
-
Phenotypic Reprogramming: The cumulative effect of these events is the reprogramming of immunosuppressive M2 TAMs into a pro-inflammatory M1-like phenotype, which is conducive to an anti-tumor immune response.
Signaling Pathway Diagram
Caption: RP-182 signaling cascade in M2 macrophages.
Experimental Protocols
Syngeneic B16 Melanoma Mouse Model
This protocol outlines the procedure for establishing a subcutaneous B16 melanoma tumor in C57BL/6 mice and the subsequent therapeutic intervention with RP-182.
Materials:
-
B16-F10 murine melanoma cell line
-
8-12 week old C57BL/6 mice
-
Sterile Hank's Balanced Salt Solution (HBSS)
-
RP-182 peptide
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Standard cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
27-30G syringes and needles
-
Digital calipers
Experimental Workflow Diagram
Application Notes and Protocols for Assessing RP-182-Induced Phagocytosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a synthetic peptide that has demonstrated immunomodulatory properties, notably the induction of phagocytosis in M2-like macrophages.[1] This is achieved through its interaction with the mannose receptor (CD206), which triggers a conformational change and initiates a signaling cascade involving RAC1/CDC42, culminating in enhanced phagocytic activity.[2] The assessment of RP-182's therapeutic potential necessitates robust and quantifiable methods to measure its impact on macrophage function. This document provides a detailed protocol for assessing RP-182-induced phagocytosis of cancer cells by macrophages using flow cytometry, a powerful technique for single-cell analysis.
Signaling Pathway of RP-182-Induced Phagocytosis
References
Application Notes and Protocols: Biotinylation of RP-182 for Binding Studies
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in molecular biology and drug discovery for studying intermolecular interactions. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin (K_d = 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for numerous detection and purification systems. This document provides a detailed protocol for the biotinylation of the hypothetical peptide RP-182, enabling its use in various binding studies such as surface plasmon resonance (SPR), enzyme-linked immunosorbent assays (ELISA), and pull-down assays.
The described method focuses on targeting primary amines (N-terminus and lysine side chains) using an N-hydroxysuccinimide (NHS) ester of biotin, a widely used and efficient chemistry.
Principle of Amine-Reactive Biotinylation
The most common strategy for biotinylating peptides is to target primary amines (-NH₂) found at the N-terminus of the peptide backbone and on the side chain of lysine (Lys) residues. This protocol utilizes Biotin-NHS ester, which reacts with these primary amines under mild alkaline conditions (pH 7.5-8.5) to form a stable amide bond. The NHS group is an excellent leaving group, facilitating the acylation of the nucleophilic amine.
Signaling Pathway Interaction Diagram
Caption: Immobilization of biotinylated RP-182 for receptor binding analysis.
Experimental Protocol: Biotinylation of RP-182
This protocol describes the biotinylation of RP-182 using EZ-Link™ NHS-Biotin.
Materials and Reagents
-
RP-182 Peptide (lyophilized)
-
EZ-Link™ NHS-Biotin (or equivalent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.5 (100 mM sodium phosphate, 150 mM NaCl)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassette (e.g., 2K MWCO)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Kit for biotin quantification
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for confirmation
Step-by-Step Procedure
-
Preparation of RP-182:
-
Dissolve lyophilized RP-182 in PBS (pH 7.5) to a final concentration of 1-5 mg/mL.
-
Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the peptide for biotinylation.
-
-
Preparation of NHS-Biotin:
-
Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The reagent is moisture-sensitive.
-
-
Biotinylation Reaction:
-
Calculate the molar excess of NHS-Biotin required. A starting point is a 10- to 20-fold molar excess of biotin to peptide. The optimal ratio may need to be determined empirically.
-
Slowly add the calculated volume of dissolved NHS-Biotin to the RP-182 solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-Biotin.
-
-
Purification of Biotinylated RP-182:
-
Remove excess, non-reacted biotin and quenching buffer using a desalting column or dialysis.
-
For desalting column: Equilibrate the column with PBS (pH 7.4). Apply the reaction mixture and collect fractions according to the manufacturer's instructions. The biotinylated peptide will elute in the void volume.
-
For dialysis: Transfer the reaction mixture to a dialysis cassette (2K MWCO) and dialyze against 1L of PBS (pH 7.4) for 4 hours at 4°C, changing the buffer at least three times.
-
-
Characterization and Quantification:
-
Degree of Biotinylation: Determine the ratio of biotin to peptide using a HABA assay. This colorimetric assay estimates the moles of biotin incorporated.
-
Mass Spectrometry: Confirm successful biotinylation by analyzing the mass shift. The covalent addition of one biotin molecule (from NHS-Biotin) results in a mass increase of 226.25 Da. Multiple additions will result in corresponding mass increases.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the biotinylation of peptide RP-182.
Data Presentation and Interpretation
Proper characterization is critical to ensure the quality and utility of the biotinylated RP-182 for downstream applications. The following table presents hypothetical data from two different biotinylation reactions.
Table 1: Summary of Hypothetical Biotinylation Results for RP-182
| Parameter | Batch 1 | Batch 2 | Notes |
| Reaction Conditions | |||
| Molar Ratio (Biotin:Peptide) | 10:1 | 20:1 | The amount of biotin reagent relative to the peptide. |
| Reaction Time | 60 min | 60 min | Incubation time at room temperature. |
| Characterization Results | |||
| Degree of Biotinylation (HABA) | 1.2 moles biotin / mole peptide | 2.5 moles biotin / mole peptide | Indicates the average number of biotin molecules per peptide. |
| Mass Shift (MALDI-TOF) | +226.5 Da | +226.3 Da, +452.9 Da | Confirms covalent modification. Batch 2 shows single and double biotinylation. |
| Final Peptide Yield | 85% | 82% | Post-purification yield. |
| Functional Assessment | |||
| Binding Affinity (SPR, K_d) | 15 nM | 45 nM | Binding affinity to the target receptor. Higher biotinylation may impact binding. |
Interpretation:
-
Batch 1 (10:1 ratio): Resulted in approximately one biotin molecule per peptide, with minimal impact on binding affinity. This batch would be ideal for applications requiring a 1:1 stoichiometric relationship, such as quantitative SPR.
-
Batch 2 (20:1 ratio): The higher molar ratio led to a higher degree of biotinylation, with some peptides having more than one biotin attached. This resulted in a slightly reduced binding affinity, possibly due to biotin attachment at a site critical for receptor interaction. However, this batch could be advantageous for applications requiring signal amplification, such as western blotting or pull-down assays.
Troubleshooting and Considerations
-
Low Biotinylation Efficiency:
-
Increase the molar ratio of NHS-Biotin.
-
Ensure the reaction buffer pH is between 7.5 and 8.5 and is free of primary amines.
-
Check the integrity of the NHS-Biotin reagent; it is highly susceptible to hydrolysis.
-
-
Loss of Peptide Activity:
-
Reduce the molar ratio of NHS-Biotin to favor single biotinylation events.
-
Consider site-specific biotinylation methods if primary amines are located within the peptide's binding domain. Alternative chemistries targeting carboxyl groups (EDC chemistry) or thiols (maleimide chemistry) can be explored.
-
-
Peptide Precipitation:
-
Some peptides may become less soluble after modification. If precipitation occurs, perform the reaction at a lower peptide concentration.
-
By following this detailed protocol and considering the outlined variables, researchers can successfully produce high-quality biotinylated RP-182 suitable for a wide range of binding studies and other applications in drug development and molecular research.
Application Notes and Protocols for RP-182 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a synthetic, immunomodulatory peptide that has demonstrated significant anti-tumor effects in various preclinical cancer models. It functions by targeting the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs).[1][2] The binding of RP-182 to CD206 on M2-like macrophages, which are known to promote tumor growth, triggers a conformational change in the receptor. This leads to the reprogramming of these immunosuppressive M2 macrophages into an anti-tumor M1-like phenotype.[2] The mechanism of action involves the activation of NF-κB signaling, which in turn induces the secretion of pro-inflammatory cytokines like TNFα. This process can lead to the apoptosis of the TAMs themselves and enhances the phagocytosis of cancer cells.[1][3][4]
Preclinical studies have shown that RP-182 can suppress tumor growth and extend survival in various mouse models of cancer, including pancreatic, melanoma, colon, breast, and prostate cancers. It has also been shown to be effective as a combination therapy with chemotherapy or immune checkpoint inhibitors.[2] These application notes provide detailed protocols for the administration of RP-182 in mouse xenograft models based on currently available research.
Quantitative Data Summary
The following table summarizes the available quantitative data for the administration of RP-182 in a mouse xenograft model. Further research is required to establish detailed protocols for other cancer models and administration routes.
| Cancer Model | Mouse Strain | Administration Route | Dosage | Frequency | Vehicle |
| B16 Melanoma | C57B/L6 | Intraperitoneal (IP) | 20 mg/kg | Every other day | 0.9% Normal Saline |
Signaling Pathway of RP-182
The following diagram illustrates the signaling pathway initiated by RP-182 upon binding to the CD206 receptor on a tumor-associated macrophage.
Caption: RP-182 signaling pathway in a tumor-associated macrophage.
Experimental Workflow for a Mouse Xenograft Model
The following diagram outlines a general experimental workflow for testing the efficacy of RP-182 in a mouse xenograft model.
Caption: General experimental workflow for an RP-182 mouse xenograft study.
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of RP-182 in a B16 Melanoma Xenograft Model
This protocol is based on a study investigating RP-182 in a B16 melanoma model.[1]
1. Materials:
- RP-182 peptide (lyophilized)
- Sterile 0.9% Normal Saline
- B16-F10 melanoma cells
- C57B/L6 mice (female, 6-8 weeks old)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Calipers for tumor measurement
- Animal housing and monitoring equipment
2. Preparation of RP-182 Solution:
- Reconstitute the lyophilized RP-182 peptide in sterile 0.9% Normal Saline to achieve the desired stock concentration.
- For a 20 mg/kg dose in a 20 g mouse (0.4 mg/mouse) with an injection volume of 200 µL, the required concentration is 2 mg/mL.
- Vortex briefly to ensure complete dissolution.
- Prepare fresh on the day of injection.
3. Xenograft Model Establishment:
- Culture B16-F10 melanoma cells under standard conditions.
- On the day of implantation, harvest and resuspend the cells in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each C57B/L6 mouse.
- Allow the tumors to grow to a palpable size (e.g., approximately 100-200 mm³) before starting the treatment.
4. Treatment Protocol:
- Randomize the mice into a treatment group and a vehicle control group.
- Treatment Group: Administer 20 mg/kg of RP-182 solution via intraperitoneal (IP) injection every other day.[1]
- Control Group: Administer an equivalent volume of 0.9% Normal Saline via IP injection every other day.
- Continue the treatment for the duration of the study or until the humane endpoints are reached.
5. Monitoring and Endpoints:
- Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of distress.
- At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
Note on Other Administration Routes:
While intraperitoneal injection is a documented method for RP-182 administration in mice, other routes such as intravenous (IV) injection may also be viable. General guidelines for IV administration in mice suggest using the tail vein with a volume of less than 0.2 mL and a needle size of 27-30 gauge. However, a specific, validated protocol for IV administration of RP-182 has not been identified in the reviewed literature. Researchers should perform pilot studies to determine the optimal route, dosage, and vehicle for their specific xenograft model and experimental goals.
Concluding Remarks
The provided protocols and data serve as a starting point for researchers investigating the therapeutic potential of RP-182 in mouse xenograft models. It is crucial to adapt these protocols to the specific cancer model and experimental design. Further research is necessary to establish detailed administration guidelines for a broader range of cancer types and to explore alternative delivery routes. As with all animal research, all procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Generation and Use of CD206-Expressing Stable Cell Lines for Evaluating the Immunomodulatory Peptide RP-182
Audience: Researchers, scientists, and drug development professionals involved in immuno-oncology and targeted therapeutics.
Introduction
The Mannose Receptor (CD206) is a C-type lectin receptor that is highly expressed on the surface of M2-polarized tumor-associated macrophages (TAMs).[1] These M2-like TAMs are typically associated with immunosuppression and create a microenvironment that promotes tumor growth and metastasis.[2] Consequently, CD206 has emerged as a critical target for novel cancer immunotherapies aimed at reprogramming these protumoral macrophages into an anti-tumor state.
RP-182 is a synthetic, 10-amino acid therapeutic peptide designed to specifically target the CD206 receptor.[3][4][5] Binding of RP-182 to CD206 induces a conformational change in the receptor, initiating a dual-action signaling cascade.[3][4] This cascade leads to the reprogramming of M2-like macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype and can also selectively trigger apoptosis in these CD206-high cells.[3][5][6]
To facilitate the study of RP-182 and the development of similar CD206-targeting agents, a robust and reproducible in vitro model is essential. A stable cell line that constitutively expresses human CD206 provides a consistent platform for investigating the molecular mechanism of action, performing structure-activity relationship (SAR) studies, and screening for novel therapeutic candidates.[7][8] This document provides detailed protocols for the generation, validation, and functional use of a CD206-expressing stable cell line for the characterization of RP-182.
RP-182 Mechanism of Action and CD206 Signaling
RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on TAMs, which activates NF-κB signaling.[3][4] This activation has two primary outcomes:
-
Immune Reprogramming and Phagocytosis: It induces the secretion of pro-inflammatory cytokines, such as TNFα, and promotes phagocytosis, autophagy, and a shift toward an M1-like macrophage phenotype.[3][6]
-
Apoptosis Induction: The secreted TNFα can act in an autocrine manner, binding to the TNF receptor 1 (TNFR1). This leads to the activation of caspase 8 and subsequent apoptosis, selectively eliminating the immunosuppressive CD206-high TAMs.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data reported for the activity of RP-182.
| Parameter | Value | Cell Type / Context | Reference |
| Binding Affinity (Kd) | 8 µM | CD206 Receptor | [4] |
| IC50 (Cell Killing) | 17.6 µM | CD206-high M2-like Macrophages | [4] |
| Effective Concentration | 3-30 µM (24h) | Macrophage Immune Reprogramming | [4] |
| Effective Concentration | 0.1 µM (2-24h) | CD206 Internalization & NF-κB Activation | [4] |
| In Vivo Dosage | 20 mg/kg (i.p.) | B16 Melanoma & Pancreatic Cancer Models | [4] |
Experimental Protocols
This section provides detailed protocols for generating, validating, and using a CD206 stable cell line.
The overall workflow involves constructing a vector, producing viral particles, transducing a host cell line, selecting for stable integrants, and isolating a monoclonal population.
Protocol 1.1: Vector Construction
-
Obtain the full-length cDNA sequence for human CD206 (MRC1).
-
Clone the CD206 cDNA into a third-generation lentiviral expression vector (e.g., pCDH-CMV-MCS-EF1-Puro). The vector should contain a strong constitutive promoter (e.g., CMV) to drive CD206 expression and a selectable marker, such as a puromycin resistance gene.
-
Optionally, a fluorescent reporter gene like GFP can be co-expressed to facilitate tracking of transduced cells.[9]
-
Verify the integrity of the final construct by restriction digest and Sanger sequencing.
Protocol 1.2: Lentivirus Production Note: Work with lentivirus requires a Biosafety Level 2 (BSL-2) facility and practices.
-
One day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[10]
-
Prepare a transfection mix containing your CD206 expression plasmid and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent (e.g., PEI, Lipofectamine).[10]
-
Add the transfection mix to the HEK293T cells and incubate at 37°C.
-
After 48 and 72 hours, collect the cell culture supernatant, which contains the viral particles.
-
Pool the collections, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Store aliquots at -80°C.
Protocol 1.3: Transduction of Host Cells
-
Cell Line Choice: Select a host cell line that does not endogenously express CD206. Non-hematopoietic lines like CHO-K1 or HEK293 are suitable for binding and signaling studies.[9] For functional studies like phagocytosis, a macrophage-like cell line (e.g., U937) may be more appropriate.
-
Kill Curve: Before transduction, determine the minimum concentration of the selection antibiotic (e.g., puromycin) that kills 100% of the untransduced host cells within 7-10 days.[11]
-
Seed the host cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing Polybrene (final concentration 8-10 µg/mL) to enhance transduction efficiency.[7][12]
-
Add varying amounts of the lentiviral supernatant to the cells to determine the optimal multiplicity of infection (MOI).
-
Incubate for 48-72 hours.[7]
Protocol 1.4: Selection and Expansion of Stable Cells
-
After 48-72 hours of transduction, replace the medium with fresh medium containing the predetermined concentration of the selection antibiotic.[11][13]
-
Continue to culture the cells, replacing the selection medium every 2-3 days.[12]
-
Untransduced cells will die off, leaving a polyclonal population of resistant cells that have stably integrated the CD206 gene.
-
Once confluent, expand this stable polyclonal pool for further analysis or single-cell cloning.
Protocol 1.5: Single-Cell Cloning by Limiting Dilution
-
Trypsinize the stable polyclonal pool and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in fresh culture medium.[14]
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this will result in approximately one-third of the wells containing a single cell.
-
Incubate the plates and monitor for colony formation.
-
Once colonies are visible, expand the monoclonal populations for validation and cryopreservation.
Protocol 2.1: Western Blot Analysis
-
Lyse both wild-type (WT) and CD206-stable cells and quantify the total protein concentration.
-
Separate 20-30 µg of protein lysate from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human CD206.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A band of the correct size (~175 kDa) should be present only in the CD206-stable cell lysate.
Protocol 2.2: Flow Cytometry
-
Harvest ~1x10^6 WT and CD206-stable cells.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently-conjugated primary antibody against human CD206 (e.g., APC-conjugated anti-CD206) for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
The CD206-stable cell line should show a significant shift in fluorescence intensity compared to the WT cells, confirming surface expression of the receptor.
Protocol 3.1: NF-κB Activation Assay
-
Seed the CD206-stable cells in a 96-well plate.
-
Treat the cells with a dose range of RP-182 for a specified time (e.g., 2-24 hours).[4]
-
Measure NF-κB activation. This can be done by:
-
Western Blot: Lysing the cells and probing for the phosphorylated form of the NF-κB p65 subunit.
-
Reporter Assay: If the stable cell line was generated in a host cell line containing an NF-κB reporter construct (e.g., NF-κB-luciferase).
-
Protocol 3.2: Phagocytosis Assay
-
Seed CD206-stable cells (preferably a macrophage-like line) in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with RP-182 or a vehicle control for 24 hours.
-
Add fluorescently labeled bioparticles (e.g., pHrodo E. coli BioParticles or fluorescently labeled cancer cells) to the wells.
-
Incubate for 2-4 hours to allow for phagocytosis.
-
Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates enhanced phagocytosis.
Protocol 3.3: Cytokine Release Assay (TNFα)
-
Seed CD206-stable cells in a 24-well plate.
-
Treat the cells with RP-182 for 24 hours.[4]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 3.4: Apoptosis/Cell Viability Assay
-
Seed CD206-stable cells in a 96-well white plate.
-
Treat the cells with a dose range of RP-182 for 48 hours.[4]
-
Measure apoptosis or cell viability. This can be done using various methods:
-
Caspase-Glo® 3/7 Assay: Measures caspase activation, a hallmark of apoptosis.
-
Annexin V/PI Staining: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
MTT or CellTiter-Glo® Assay: Measures overall cell metabolic activity as an indicator of viability.
-
Conclusion
The development of a stable cell line overexpressing CD206 provides an invaluable tool for the preclinical evaluation of RP-182 and other therapeutics targeting the mannose receptor. This system offers high reproducibility for mechanistic studies, structure-activity relationship analysis, and screening of next-generation compounds. The protocols outlined here provide a comprehensive framework for creating and utilizing this essential cell-based assay platform to accelerate research and development in the field of macrophage-targeted immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 8. Generation of Stable Cell Lines Expressing Chemokine Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of Stable CHO-K1 Cell Lines Overexpressing Full-Length Human CD20 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. addgene.org [addgene.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Validating CD206 as the Cellular Target of RP-182 Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Target validation is a critical step in the drug discovery process, ensuring that a drug candidate interacts with its intended molecular target to elicit a therapeutic effect.[1][2] The CRISPR-Cas9 gene-editing technology has emerged as a powerful tool for validating drug targets due to its precision and ease of use in creating gene knockouts.[3][4][5] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to validate the mannose receptor, CD206 (encoded by the MRC1 gene), as the cellular target of the synthetic immunomodulatory peptide, RP-182.[6][7] RP-182 is known to exert anti-tumor effects by targeting CD206 on tumor-associated macrophages (TAMs), inducing a conformational change in the receptor, which in turn activates NF-κB signaling and phagocytosis in macrophages with high CD206 expression.[6][7]
This document will guide researchers through the process of knocking out the MRC1 gene in a suitable macrophage cell line, and subsequently assessing the binding and functional activity of RP-182 in both wild-type and CD206-knockout cells.
Experimental Workflow
The overall experimental workflow is designed to systematically validate the on-target activity of RP-182.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 4. researchgate.net [researchgate.net]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: RP-182 In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with the synthetic immunomodulatory peptide, RP-182.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RP-182?
A1: RP-182 is a synthetic peptide that targets the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] Binding of RP-182 to CD206 induces a conformational change in the receptor, triggering a downstream signaling cascade.[1][2] This leads to the activation of NF-κB signaling, which in turn promotes phagocytosis, autophagy, and ultimately apoptosis of the M2-like macrophages.[1][2][3] This process helps to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.
Q2: What are the key in vitro assays to assess RP-182 activity?
A2: The primary in vitro assays to measure the efficacy of RP-182 include:
-
M2 Macrophage Polarization and CD206 Expression Analysis: To ensure the correct target cell population is being used.
-
Phagocytosis Assays: To measure the functional effect of RP-182 on macrophage activity.[2][4]
-
Apoptosis Assays: To quantify the induction of cell death in M2 macrophages.[2]
-
NF-κB Activation Assays: To confirm the engagement of the intended signaling pathway.[3]
Q3: What are the recommended storage and handling conditions for the RP-182 peptide?
A3: Proper handling and storage of the RP-182 peptide are critical for maintaining its activity. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C in a desiccator.[5][6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][7] For preparing stock solutions, use sterile, oxygen-free water or a suitable buffer.[7] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][7]
Troubleshooting Guides
Problem 1: Low or no observable effect of RP-182 on macrophages.
This is a common issue and can arise from several factors related to the experimental setup. Follow this guide to troubleshoot the problem.
Is the correct macrophage subtype being used?
RP-182 specifically targets M2-like macrophages with high expression of CD206.[3]
-
Verification: Confirm M2 polarization by checking for the expression of CD206 and other M2 markers (e.g., CD163) and the absence or low expression of M1 markers (e.g., CD80, CD86) using flow cytometry or immunofluorescence.
-
Troubleshooting: If M2 polarization is not optimal, refer to the detailed M2 macrophage polarization protocol below. Ensure the appropriate cytokines (e.g., IL-4, IL-13) are used at the correct concentrations and for the recommended duration.
Is the RP-182 peptide active?
Improper storage or handling can lead to peptide degradation.
-
Verification: Review your storage and handling procedures against the recommended guidelines (see FAQ Q3).
-
Troubleshooting: If improper handling is suspected, use a fresh vial of RP-182. When preparing solutions, ensure the peptide is fully dissolved. For hydrophobic peptides, small amounts of DMSO may be used, but check for compatibility with your assay.[6][7]
Are the assay conditions optimal?
The concentration of RP-182 and the incubation time are critical for observing an effect.
-
Verification: Check the concentrations and incubation times used in your experiment against the values in the literature.
-
Troubleshooting: Perform a dose-response experiment with a range of RP-182 concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell system and assay.
Problem 2: Inconsistent results between experiments.
Variability in results can be frustrating. Here are some common sources of inconsistency.
Is the M2 macrophage polarization consistent?
The level of M2 polarization can vary between batches of primary cells or with different passage numbers of cell lines.
-
Verification: Always include positive and negative controls for M2 polarization in every experiment and quantify CD206 expression.
-
Troubleshooting: Standardize the polarization protocol, including cell seeding density, cytokine concentrations, and incubation times. Use cells within a consistent passage number range.
Is the phagocytosis assay reproducible?
Phagocytosis assays can have inherent variability.
-
Verification: Assess the variability in your negative and positive controls.
-
Troubleshooting: Standardize the ratio of macrophages to target particles (e.g., zymosan, beads, or cancer cells). Ensure a consistent incubation time for phagocytosis. Use a standardized method for quantifying phagocytosis, such as flow cytometry or high-content imaging, to minimize user bias.
Data Presentation
Table 1: Expected CD206 Expression on Macrophage Subtypes
| Macrophage Subtype | Marker | Expected Expression Level |
| M0 (Unpolarized) | CD206 | Low / Negative |
| M1-like | CD80 / CD86 | High |
| CD206 | Low / Negative | |
| M2-like | CD206 | High |
| CD80 / CD86 | Low / Negative |
Table 2: Expected Outcomes of RP-182 In Vitro Assays
| Assay | Cell Type | RP-182 Concentration | Incubation Time | Expected Outcome |
| Phagocytosis | M2-polarized BMDMs | 0.1 µM | 2 hours | Increased phagocytosis of cancer cells (28-47% increase)[4] |
| Apoptosis | M2-polarized BMDMs | 10-30 µM | 24-48 hours | Increased apoptosis (cleaved caspase-3/7) |
| NF-κB Activation | M2-polarized BMDMs | 0.1 µM | 30 minutes | Increased nuclear translocation of p65 |
Experimental Protocols
M2 Macrophage Polarization Protocol
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1) at an appropriate density.
-
Differentiation (for THP-1): Treat THP-1 cells with PMA (phorbol 12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 24-48 hours to differentiate them into M0 macrophages.
-
Polarization: Remove the differentiation medium and add fresh medium containing M2-polarizing cytokines, typically IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours to induce M2 polarization.
-
Verification: Confirm M2 polarization by analyzing the expression of CD206 and M1 markers using flow cytometry or immunofluorescence.
In Vitro Phagocytosis Assay Protocol
-
Cell Preparation: Plate M2-polarized macrophages in a suitable plate for microscopy or flow cytometry.
-
RP-182 Treatment: Treat the cells with the desired concentration of RP-182 or vehicle control for the optimized duration (e.g., 2 hours).
-
Target Addition: Add fluorescently labeled target particles (e.g., CFSE-labeled cancer cells, fluorescent beads, or pHrodo™ Zymosan Bioparticles™) to the macrophage culture.
-
Incubation: Co-culture the macrophages and target particles for a defined period (e.g., 2-6 hours) to allow for phagocytosis.
-
Washing: Gently wash the cells to remove non-ingested target particles.
-
Quantification: Analyze the uptake of fluorescent particles by the macrophages using fluorescence microscopy, high-content imaging, or flow cytometry. The phagocytic index can be calculated as the percentage of macrophages that have engulfed one or more particles.
Apoptosis Assay (Annexin V/PI Staining) Protocol
-
Cell Treatment: Treat M2-polarized macrophages with RP-182 or a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
NF-κB Activation Assay (Immunofluorescence) Protocol
-
Cell Seeding and Treatment: Seed M2-polarized macrophages on coverslips and treat with RP-182 or a vehicle control for a short duration (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the subcellular localization of p65 using a fluorescence microscope. An increase in nuclear fluorescence of p65 indicates NF-κB activation.
Visualizations
Caption: RP-182 Signaling Pathway in M2 Macrophages.
Caption: General Experimental Workflow for RP-182 In Vitro Testing.
Caption: Troubleshooting Decision Tree for Low RP-182 Efficacy.
References
- 1. Noninvasive Imaging of CD206-Positive M2 Macrophages as an Early Biomarker for Post-Chemotherapy Tumor Relapse and Lymph Node Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing RP-182 Treatment for M1 Macrophage Polarization
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RP-182 to achieve maximum M1 macrophage polarization. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is RP-182 and how does it induce M1 macrophage polarization?
A1: RP-182 is a synthetic peptide that selectively targets the mannose receptor (CD206), a surface marker highly expressed on M2-polarized macrophages.[1][2][3] Upon binding to CD206, RP-182 triggers a conformational change in the receptor, initiating a downstream signaling cascade that reprograms M2 macrophages into a pro-inflammatory M1-like phenotype.[2][3] This process involves the activation of the NF-κB signaling pathway, leading to the production of M1-associated cytokines and a shift in macrophage function towards anti-tumor and pro-inflammatory activities.[4][5]
Q2: What is the optimal treatment duration for RP-182 to achieve maximum M1 polarization?
A2: Based on current data, a treatment duration of 24 hours is recommended for achieving a significant M1-like macrophage population. Studies have shown that induction of the M1 marker CD86 can be observed as early as 30 minutes after RP-182 treatment, with a peak in the CD86+CD206- M1-like fraction observed at 24 hours.[4] However, the optimal timing may vary depending on the specific cell type and experimental conditions. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the peak of M1 polarization for your specific model.
Q3: What are the key markers to assess M1 and M2 macrophage polarization?
A3: A combination of cell surface markers and functional assays should be used to accurately assess macrophage polarization.
| Phenotype | Key Markers |
| M1 Macrophages | Surface Markers: CD86, CD80, MHC Class II[6][7] Secreted Cytokines: TNF-α, IL-1β, IL-6, IL-12[6] Intracellular Markers: iNOS |
| M2 Macrophages | Surface Markers: CD206 (Mannose Receptor), CD163[8] Secreted Cytokines: IL-10, TGF-β Intracellular Markers: Arginase-1 (Arg1) |
Q4: Can RP-182 affect M1-polarized macrophages?
A4: RP-182's activity is selective for M2-polarized macrophages due to its specific targeting of the CD206 receptor, which is highly expressed on M2 and not M1 macrophages.[5] Studies have shown that RP-182 has no significant effect on M1 cells.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no M1 polarization after RP-182 treatment. | 1. Suboptimal treatment duration: The peak of M1 polarization may not have been reached. 2. Incorrect RP-182 concentration: The concentration of RP-182 may be too low to induce a response. 3. Poor initial M2 polarization: The starting macrophage population may not have been sufficiently polarized to the M2 phenotype, resulting in low CD206 expression. 4. Cell viability issues: High cell death can affect the outcome. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 2. Perform a dose-response experiment to identify the optimal RP-182 concentration for your cell type. 3. Verify initial M2 polarization by checking for high expression of CD206 and low expression of CD86 before RP-182 treatment. Ensure appropriate concentrations of M2-polarizing cytokines (e.g., IL-4, IL-13) are used. 4. Check cell viability using a method like Trypan Blue exclusion or a viability stain in your flow cytometry panel. |
| High variability between experimental replicates. | 1. Inconsistent cell density: Variations in the number of cells plated can lead to inconsistent results. 2. Inconsistent reagent preparation: Errors in the dilution of RP-182 or other reagents. 3. Variability in initial macrophage polarization: Inconsistent M2 polarization can lead to variable responses to RP-182. | 1. Ensure accurate cell counting and consistent seeding density across all wells and experiments. 2. Prepare fresh dilutions of RP-182 for each experiment and use calibrated pipettes. 3. Standardize the M2 polarization protocol and always include a control to check for consistent CD206 expression. |
| Difficulty in interpreting flow cytometry data. | 1. Inadequate compensation: Spectral overlap between fluorochromes can lead to false positives. 2. Incorrect gating strategy: Improperly set gates can lead to inaccurate quantification of cell populations. 3. Non-specific antibody binding: Fc receptor-mediated binding of antibodies can lead to background signal. | 1. Use single-stained compensation controls for each fluorochrome in your panel to set up proper compensation. 2. Use Fluorescence Minus One (FMO) controls to help set accurate gates. Start by gating on live, single cells before identifying macrophage populations. 3. Include an Fc block step in your staining protocol to prevent non-specific antibody binding. |
Experimental Protocols
Protocol 1: In Vitro M2 Macrophage Polarization and RP-182 Treatment
This protocol describes the generation of bone marrow-derived macrophages (BMDMs), their polarization to an M2 phenotype, and subsequent treatment with RP-182.
Materials:
-
Bone marrow cells from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
RP-182 peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from mouse femurs and tibias.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Replace the medium on day 3.
-
-
M2 Polarization:
-
On day 7, replace the medium with fresh medium containing 20 ng/mL IL-4 to induce M2 polarization.
-
Incubate for 24-48 hours.
-
-
RP-182 Treatment:
-
After M2 polarization, replace the medium with fresh medium containing the desired concentration of RP-182.
-
Incubate for the desired treatment duration (a 24-hour treatment is a good starting point).
-
-
Analysis:
-
Harvest the cells for downstream analysis, such as flow cytometry or RNA extraction.
-
Protocol 2: Flow Cytometry Analysis of Macrophage Polarization
Materials:
-
Fluorochrome-conjugated antibodies against macrophage markers (e.g., F4/80, CD11b, CD86, CD206)
-
Fc Block (anti-CD16/32)
-
Live/Dead stain
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Staining:
-
Add a Live/Dead stain according to the manufacturer's instructions.
-
Incubate with Fc Block for 10-15 minutes to block non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Ensure to include single-stained compensation controls and FMO controls for accurate analysis.
-
Data Presentation
Table 1: Expected Changes in Macrophage Marker Expression Following RP-182 Treatment
| Treatment Group | CD86 Expression (M1 marker) | CD206 Expression (M2 marker) | TNF-α Secretion |
| Untreated M2 Macrophages | Low | High | Low |
| RP-182 Treated M2 Macrophages (24h) | High | Low | High |
| M1 Macrophage Control (LPS/IFN-γ) | High | Low | High |
Table 2: Time-Dependent M1 Polarization with RP-182
| Treatment Duration | % CD86+ CD206- (M1-like) Cells |
| 0 hours (Vehicle Control) | < 5% |
| 30 minutes | Increased |
| 6 hours | Further Increased |
| 24 hours | Peak Increase[4] |
| 48 hours | May start to decline (apoptosis may increase) |
Visualizations
Signaling Pathway of RP-182-mediated M1 Polarization
Caption: RP-182 binds to CD206, activating a signaling cascade that leads to NF-κB activation and subsequent M1 polarization.
Experimental Workflow for Optimizing RP-182 Treatment
Caption: Workflow for optimizing RP-182 treatment duration and concentration for maximal M1 macrophage polarization.
References
- 1. Macrophage Cell Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing RP-182 peptide solubility issues in aqueous buffers
Welcome to the technical support center for the RP-182 peptide. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the RP-182 peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the RP-182 peptide and what are its key properties?
A1: RP-182 is a synthetic, 10-amino acid immunomodulatory peptide with the sequence H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH.[1][2] It is an amphipathic peptide, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties due to its alternating arrangement of cationic and hydrophobic amino acids.[1][3] This amphipathic nature is crucial for its biological activity, which involves binding to the CD206 receptor on M2-like macrophages.[1][4]
Q2: Why is the solubility of RP-182 a concern?
A2: The high proportion of hydrophobic residues (Phenylalanine) in the RP-182 sequence can lead to poor solubility in aqueous solutions and a tendency to aggregate.[5] Peptides with significant hydrophobic character often present challenges in achieving a stable, monomeric solution, which is essential for consistent experimental results.
Q3: What is the net charge of RP-182 at neutral pH?
A3: To estimate the net charge of RP-182 (KFRKAFKRFF) at neutral pH (~7.0), we can assign a charge to each relevant amino acid:
-
Basic residues (positively charged): Lysine (K) has a charge of +1 (4 residues = +4), Arginine (R) has a charge of +1 (2 residues = +2).
-
N-terminus: The N-terminal amino group has a charge of +1.
-
Acidic residues (negatively charged): There are no acidic residues (Aspartic acid, Glutamic acid).
-
C-terminus: The C-terminal carboxyl group has a charge of -1.
The estimated net charge is (+4) + (+2) + 1 - 1 = +6 . This makes RP-182 a highly cationic (basic) peptide.
Q4: What is the recommended solvent for creating a stock solution of RP-182?
A4: Based on published research, RP-182 can be successfully dissolved in sterile water to create a stock solution of up to 7.0 mmol/L.[6] For downstream applications, this stock solution is then typically diluted into the desired aqueous buffer.
Q5: Can I use organic solvents to dissolve RP-182?
A5: Yes, for highly hydrophobic peptides, a small amount of an organic co-solvent like Dimethyl sulfoxide (DMSO) can be used to aid initial dissolution before slowly adding the aqueous buffer.[7][8] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells at higher concentrations.[8]
Troubleshooting Guide
Issue: The lyophilized RP-182 peptide does not dissolve in my aqueous buffer.
Possible Cause 1: Inappropriate Buffer Choice The pH and ionic strength of the buffer can significantly impact the solubility of a charged, amphipathic peptide like RP-182.
-
Recommended Solution:
-
As RP-182 is a basic peptide (net positive charge), it is generally more soluble in slightly acidic conditions.[9] Try dissolving the peptide in a buffer with a pH below 7.0.
-
Start by attempting to dissolve a small amount of the peptide in sterile, deionized water first, as this has been shown to be effective up to 7.0 mmol/L.[6]
-
If a buffer is required, a simple, low ionic strength buffer like a phosphate or Tris buffer at a pH of ~7.0 can be a good starting point.[10]
-
Possible Cause 2: Peptide Aggregation Due to its hydrophobic residues, RP-182 has a tendency to aggregate, which can prevent it from fully dissolving.
-
Recommended Solution:
-
Sonication: After adding the solvent, briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates and facilitate dissolution.[5]
-
Vortexing: Gentle vortexing can also aid in the dissolution process.
-
Temperature: Gently warming the solution (e.g., to 37°C) may improve solubility, but avoid excessive heat as it could degrade the peptide.[11]
-
Issue: The peptide dissolves initially but then precipitates out of solution.
Possible Cause: Reached Solubility Limit in the Chosen Buffer The peptide may be precipitating because its concentration exceeds its solubility limit in your specific buffer and at the working temperature.
-
Recommended Solution:
-
Dilution: Try preparing a more dilute solution.
-
Co-solvent: If your experiment allows, consider preparing a high-concentration stock solution in sterile water[6] or with a small amount of DMSO, and then diluting it into your final experimental buffer. The presence of a small amount of co-solvent in the final solution may help maintain solubility.
-
pH Adjustment: Test the pH of your final peptide solution. Adjusting the pH to be more acidic may help to keep the peptide in solution.
-
Data Presentation
Table 1: Solubility and Recommended Starting Conditions for RP-182 Peptide
| Solvent/Buffer | Maximum Reported Concentration | Recommended Starting Conditions | Notes |
| Sterile Deionized Water | 7.0 mmol/L[6] | Dissolve directly in sterile water. | This is the recommended primary solvent for creating a high-concentration stock solution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Not Reported | Start with a low concentration (e.g., ≤1 mg/mL). | The higher ionic strength of PBS may affect solubility. Test a small amount first. |
| Tris Buffer (pH 7.0-8.0) | Not Reported | Start with a low concentration (e.g., ≤1 mg/mL). | A common biological buffer; solubility should be tested. |
| Aqueous Acetic Acid (e.g., 10%) | Not Reported | Use a small amount to dissolve, then dilute with water or buffer. | The acidic pH will enhance the positive charge of the peptide, likely increasing solubility. Ensure final acid concentration is compatible with your assay. |
| Water with Organic Co-solvent (e.g., DMSO) | Not Reported | Dissolve in a minimal volume of DMSO, then slowly add aqueous buffer while vortexing.[8] | Useful for very difficult-to-dissolve peptides. Keep the final DMSO concentration low (typically <1%) for cell-based assays.[7] |
Experimental Protocols
Protocol 1: Preparation of a 7.0 mmol/L RP-182 Stock Solution in Water
Materials:
-
Lyophilized RP-182 peptide
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized RP-182 to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of sterile water needed to achieve a 7.0 mmol/L concentration. The molecular weight of RP-182 is approximately 1374.67 g/mol .[8]
-
Add the calculated volume of sterile water to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Protocol 2: Small-Scale Solubility Testing
Objective: To determine the optimal solvent for RP-182 for a specific experimental need.
Procedure:
-
Weigh out a small, known amount of lyophilized RP-182 (e.g., 1 mg).
-
Add a small, measured volume of the desired aqueous buffer (e.g., 100 µL) to the peptide.
-
Vortex the mixture for 2-3 minutes.
-
Observe the solution. If it is clear, the peptide is soluble at that concentration.
-
If the solution is cloudy or contains visible particles, try the following steps sequentially, observing for dissolution after each: a. Sonicate the sample for 10 minutes. b. Gently warm the sample to 37°C for 10-15 minutes. c. If the peptide remains insoluble, and if compatible with your experiment, prepare a new sample and attempt dissolution in a small volume of 10% acetic acid or DMSO before diluting with your buffer.
Visualizations
RP-182 Signaling Pathway
Caption: Signaling cascade initiated by RP-182 binding to the CD206 receptor.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for testing the solubility of the RP-182 peptide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Modification of a designed amphipathic cell-penetrating peptide and its effect on solubility, secondary structure, and uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RP-182 peptide [novoprolabs.com]
- 8. FOLDING AMPHIPATHIC HELICES INTO MEMBRANES: AMPHIPHILICITY TRUMPS HYDROPHOBICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
managing RP-182 peptide aggregation in experimental setups
Vallejo, CA – December 8, 2025 – This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing RP-182 peptide aggregation in experimental setups. The following information is designed to address specific issues that may be encountered during the handling and application of the RP-182 peptide.
Introduction to RP-182 Peptide
RP-182 is a 10-amino acid synthetic peptide with an amphipathic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1][2][3] This characteristic is crucial for its biological activity but also contributes to its propensity for aggregation. RP-182 targets the CD206 mannose receptor on M2-like tumor-associated macrophages (TAMs), inducing a shift to a pro-inflammatory M1-like phenotype, which in turn exerts anti-tumor effects.[4] This mechanism of action involves the activation of the NF-κB signaling pathway.[4]
Due to its short plasma half-life of less than 10 minutes, modifications such as fatty acid derivatization have been explored to improve stability. However, these modifications can also increase the likelihood of forming micelle-like aggregates.[1][5][6][7] Understanding and managing aggregation is therefore critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My RP-182 peptide solution appears cloudy or has visible particulates. What should I do?
A cloudy appearance or the presence of visible particles in your peptide solution is a common indicator of aggregation.[8] This can occur due to various factors, including improper dissolution, inappropriate buffer conditions, or multiple freeze-thaw cycles.
Troubleshooting Steps:
-
Sonication: Gently sonicate the vial in a water bath for 10-15 minutes. This can help to break up aggregates and improve solubility.[9]
-
pH Adjustment: The net charge of a peptide influences its solubility. RP-182 is a basic peptide. If you are using a neutral buffer, consider adding a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid) to lower the pH and increase the net positive charge, which can improve solubility.[9]
-
Use of Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before adding the aqueous buffer can be effective.[9] However, be mindful that DMSO can be toxic to some cell lines at higher concentrations.
Q2: How can I prevent RP-182 peptide aggregation from the start?
Proactive measures during peptide handling and storage are the best way to prevent aggregation.
Best Practices:
-
Proper Storage: Store lyophilized RP-182 peptide at -20°C or -80°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can accelerate degradation and aggregation.
-
Aliquotting: To avoid multiple freeze-thaw cycles, which can promote aggregation, it is recommended to aliquot the peptide into single-use volumes upon initial reconstitution.
-
Solvent Selection: Begin by dissolving RP-182 in sterile, distilled water. A published protocol suggests preparing a stock solution of 7.0 mmol/L in sterile water.[1][5]
-
Buffer Choice: The choice of buffer and its pH are critical. Since RP-182 is a basic peptide, using a slightly acidic buffer can help maintain its solubility.
Q3: What is the recommended procedure for dissolving lyophilized RP-182 peptide?
Based on available data and general peptide handling guidelines, the following procedure is recommended:
-
Allow the vial of lyophilized RP-182 to warm to room temperature before opening.
-
Add sterile, distilled water to the vial to achieve a stock concentration of 7.0 mmol/L.[1][5]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
For cell culture experiments, this stock solution can be further diluted in the appropriate cell culture medium. It is advisable to add the peptide solution to the medium dropwise while gently mixing to avoid localized high concentrations that could trigger precipitation.[8]
Troubleshooting Guide: RP-182 Aggregation in Experimental Setups
This guide addresses specific issues that may arise during experiments involving the RP-182 peptide.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution in Cell Culture Medium | The salt concentration or pH of the cell culture medium may be causing the peptide to aggregate and precipitate.[10] | - Prepare a more concentrated stock solution of the peptide in sterile water or a compatible acidic buffer. - Add the peptide stock solution to the cell culture medium in a dropwise manner with gentle agitation to ensure rapid and even dispersal. - Consider a brief sonication of the final peptide-medium solution before adding it to the cells. |
| Inconsistent or Lower-than-Expected Biological Activity | Peptide aggregation can lead to a decrease in the effective concentration of monomeric, active peptide, resulting in reduced biological activity. Aggregates may not bind effectively to the CD206 receptor. | - Visually inspect the peptide solution for any signs of aggregation before use. - Quantify the extent of aggregation using methods like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay (see Experimental Protocols section). - If aggregation is detected, prepare a fresh solution following the recommended dissolution protocol. |
| Formation of a Gel-like Substance | The amphipathic nature of RP-182 can lead to the formation of hydrogels at higher concentrations.[11] | - Work with lower peptide concentrations if experimentally feasible. - Gentle heating of the solution may help to "melt" the hydrogel.[11] - Dissolving the peptide in a small amount of an organic solvent prior to adding the aqueous buffer can also prevent hydrogel formation.[11] |
Quantitative Data Summary
| Peptide Type | Recommended Primary Solvent | Additives for Improved Solubility | Typical Concentration Range |
| Basic (e.g., RP-182) | Sterile Water | Dilute Acetic Acid (e.g., 10%) | Up to 7.0 mmol/L in water[1][5] |
| Acidic | Sterile Water | Dilute Ammonium Hydroxide (e.g., 10%) | Varies by peptide |
| Hydrophobic | DMSO, DMF, Acetonitrile | N/A | Varies by peptide |
| Neutral | Sterile Water (if >25% charged residues) or Organic Solvents | N/A | Varies by peptide |
Experimental Protocols
Protocol 1: Macrophage Phagocytosis Assay with RP-182
This protocol is adapted from established methods for assessing macrophage function in the presence of RP-182.[12]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line
-
RP-182 peptide
-
Cancer cells (e.g., murine pancreatic cancer cells)
-
CFSE dye (for labeling cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Macrophages: Plate BMDMs or macrophage cell line in a 96-well plate and allow them to adhere.
-
Label Cancer Cells: Label the cancer cells with CFSE dye according to the manufacturer's instructions.
-
Treat Macrophages with RP-182: Prepare the desired concentrations of RP-182 in cell culture medium. Remove the old medium from the macrophages and add the RP-182 containing medium. Incubate for 2 hours.
-
Co-culture: Add the CFSE-labeled cancer cells to the wells containing the RP-182-treated macrophages.
-
Incubation: Co-culture the cells for 6 hours to allow for phagocytosis.
-
Wash: Gently wash the wells with PBS to remove any non-phagocytosed cancer cells.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. The number of macrophages containing green fluorescent cancer cells can be quantified.
-
Flow Cytometry: Harvest the macrophages and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescent cancer cells.
-
Protocol 2: Thioflavin T (ThT) Assay for Detecting RP-182 Aggregation
This is a general protocol for using Thioflavin T to detect the presence of amyloid-like fibrillar aggregates.[13][14][15]
Materials:
-
RP-182 peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 µM.
-
Sample Preparation: Add your RP-182 peptide solution to the wells of the black 96-well plate. Include a buffer-only control.
-
Add ThT: Add the ThT working solution to each well.
-
Incubation: Incubate the plate at 37°C. You can take readings at various time points to monitor aggregation over time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482-490 nm.[8][13] An increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.
Protocol 3: Dynamic Light Scattering (DLS) for Quantifying RP-182 Aggregates
DLS is a technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting and quantifying peptide aggregation.[16][17][18]
Materials:
-
RP-182 peptide solution
-
DLS instrument
-
Appropriate cuvettes
Procedure:
-
Sample Preparation: Prepare your RP-182 solution in a suitable, filtered buffer. Ensure the solution is free of dust and other contaminants by filtering through a 0.22 µm filter.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. This will include setting parameters such as temperature and the properties of the solvent.
-
Measurement: Place the cuvette with the RP-182 solution into the DLS instrument and initiate the measurement.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light to generate a size distribution profile. The presence of larger particles (e.g., >10 nm) in addition to the expected monomeric peptide size would indicate aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample, with a higher PDI suggesting the presence of aggregates.[16]
Visualizations
Caption: Signaling pathway of RP-182 peptide.
Caption: Experimental workflow for using RP-182.
Caption: Troubleshooting logic for cloudy RP-182 solution.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-182 peptide [novoprolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. Modification of a designed amphipathic cell-penetrating peptide and its effect on solubility, secondary structure, and uptake efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. ThT Fluorescence Assay [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. zentriforce.com [zentriforce.com]
- 18. wyatt.com [wyatt.com]
Technical Support Center: Minimizing Off-Target Effects of RP-182 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the synthetic immunomodulatory peptide RP-182 in cell culture experiments. The following information includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation to ensure the specific and effective use of RP-182.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of RP-182?
A1: RP-182 is a synthetic peptide that selectively targets the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1] Upon binding, RP-182 induces a conformational change in CD206, activating the NF-κB signaling pathway. This activation leads to two primary outcomes: the induction of apoptosis in these immunosuppressive M2-like macrophages and their reprogramming towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][2]
Q2: What are the known and potential off-target effects of RP-182?
A2: While RP-182 is designed for high affinity to CD206, one study has suggested potential binding to other proteins, including RelB, Sirp-α, and CD47.[3] It is crucial to experimentally validate these potential off-target interactions in your specific cell system. Off-target binding can lead to unintended biological consequences, such as the modulation of other signaling pathways, which may complicate data interpretation.
Q3: What is the binding affinity of RP-182 to its intended target, CD206?
A3: The dissociation constant (Kd) of RP-182 for CD206 has been determined by microscale thermophoresis. For human CD206, the Kd is approximately 8 µM, and for murine CD206, it is approximately 19 µM.[4] A control peptide, RP-426, exhibits a significantly lower affinity with a Kd of 85 µM for CD206.[4]
Q4: How can I minimize the potential off-target effects of RP-182 in my experiments?
A4: Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of RP-182 that elicits the desired biological response. This can be determined by performing a thorough dose-response curve.
-
Use of Control Peptides: Include a control peptide with a similar composition but lower affinity for the target, such as RP-426, to distinguish target-specific effects from non-specific peptide effects.[4]
-
Orthogonal Validation: Confirm key findings using alternative methods that do not rely on RP-182. This could involve using another compound that targets CD206 through a different mechanism or using genetic approaches like CRISPR-Cas9 to knock out CD206.
-
Target Engagement Assays: Directly measure the binding of RP-182 to CD206 and potential off-targets in your cellular model using techniques like Cellular Thermal Shift Assay (CETSA).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | 1. Inconsistent RP-182 concentration due to improper dissolution or storage. 2. Cell health and density variations. 3. Non-specific binding to labware. | 1. Prepare fresh RP-182 solutions for each experiment. Aliquot and store at -80°C to avoid freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Use low-protein-binding tubes and plates. |
| Unexpected or contradictory cellular phenotype | 1. Off-target effects of RP-182. 2. Cellular stress response to the peptide. | 1. Perform experiments to validate binding to potential off-targets (RelB, Sirp-α, CD47) using Co-IP or CETSA. 2. Lower the concentration of RP-182 and shorten the incubation time. 3. Use a control peptide (e.g., RP-426) to assess non-specific effects. |
| No observable effect of RP-182 treatment | 1. Low or no expression of CD206 on the target cells. 2. Degradation of RP-182 in the cell culture medium. 3. Incorrect dosage or incubation time. | 1. Confirm CD206 expression on your cell line using flow cytometry or western blotting. 2. Test the stability of RP-182 in your specific cell culture medium over the experimental time course. 3. Perform a dose-response and time-course experiment to determine the optimal conditions. |
Quantitative Data Summary
The following table summarizes the known binding affinities of RP-182. It is important to note that while potential off-targets have been suggested, their binding affinities with RP-182 are not currently available in the public domain and should be determined experimentally.
| Ligand | Target | Species | Method | Dissociation Constant (Kd) |
| RP-182 | CD206 | Human | Microscale Thermophoresis | ~8 µM [4] |
| RP-182 | CD206 | Murine | Microscale Thermophoresis | ~19 µM [4] |
| RP-426 (Control) | CD206 | Not Specified | Microscale Thermophoresis | ~85 µM[4] |
| RP-182 | RelB | Not Determined | - | Not Available |
| RP-182 | Sirp-α | Not Determined | - | Not Available |
| RP-182 | CD47 | Not Determined | - | Not Available |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate RP-182 Off-Target Binding
Objective: To determine if RP-182 interacts with potential off-targets (RelB, Sirp-α, CD47) in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
RP-182 and biotinylated RP-182
-
Control peptide (e.g., RP-426)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Primary antibodies validated for IP (e.g., anti-RelB, anti-Sirp-α, anti-CD47)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture macrophage cells to 80-90% confluency. Treat cells with biotinylated RP-182 or a vehicle control for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice.
-
Pulldown with Streptavidin Beads (for biotinylated RP-182):
-
Pre-clear the cell lysate by incubating with non-conjugated magnetic beads.
-
Incubate the pre-cleared lysate with streptavidin-conjugated magnetic beads to pull down biotinylated RP-182 and any interacting proteins.
-
-
Immunoprecipitation with Specific Antibodies:
-
Pre-clear the cell lysate.
-
Incubate the lysate with a primary antibody against the potential off-target (RelB, Sirp-α, or CD47).
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP Lysis/Wash Buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western Blotting using antibodies against the potential off-targets (for the streptavidin pulldown) or an antibody against a tag on RP-182 (if applicable) or by looking for a shift in the target protein band.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of RP-182 with its intended target (CD206) and potential off-targets in intact cells.
Materials:
-
Macrophage cell line
-
RP-182
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler or heating block
-
SDS-PAGE and Western Blotting reagents
-
Primary antibodies against CD206, RelB, Sirp-α, and CD47
Procedure:
-
Cell Treatment: Treat macrophage cells with RP-182 or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein (CD206, RelB, Sirp-α, CD47) at each temperature by Western Blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of RP-182 indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Knockout of CD206 for Target Validation
Objective: To validate that the observed effects of RP-182 are mediated through its intended target, CD206.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
CRISPR-Cas9 system components (Cas9 nuclease and guide RNA targeting CD206)
-
Transfection reagent or electroporation system
-
Puromycin or other selection agent (if applicable)
-
Reagents for genomic DNA extraction and PCR
-
Sanger sequencing reagents
-
RP-182
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the Mrc1 gene (encoding CD206) into a suitable vector expressing Cas9 nuclease.
-
Transfection/Electroporation: Introduce the CRISPR-Cas9 plasmid into the macrophage cell line.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Verification of Knockout: Expand the clones and verify the knockout of the Mrc1 gene by genomic DNA sequencing and by confirming the absence of CD206 protein expression via Western Blot or flow cytometry.
-
Phenotypic Analysis: Treat the CD206 knockout and wild-type control cells with RP-182 and assess the downstream biological effects (e.g., NF-κB activation, apoptosis, cytokine production). The absence of an RP-182-induced phenotype in the knockout cells would confirm that the effect is CD206-dependent.
Visualizations
Caption: Signaling pathway of RP-182 in M2 macrophages.
Caption: Troubleshooting workflow for unexpected RP-182 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the In Vivo Half-Life of RP-182 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the short in vivo half-life of the RP-182 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the RP-182 peptide and what is its mechanism of action?
A1: RP-182 is a synthetic 10-amino acid immunomodulatory peptide (sequence: H-KFRKAFKRFF-OH) designed to target the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2][3] Upon binding to the CRD5 domain of CD206, RP-182 induces a conformational change in the receptor, activating NF-κB signaling.[1][2] This leads to a dual cellular response: the induction of apoptosis (cell death) in CD206-high TAMs and the reprogramming of surviving macrophages to a pro-inflammatory M1-like phenotype, which enhances anti-tumor immunity.[1][4]
Q2: What is the reported in vivo half-life of the unmodified RP-182 peptide?
A2: The unmodified, linear RP-182 peptide has a very short plasma half-life of less than 10 minutes.[4][5] This rapid clearance is a significant drawback for its therapeutic application, as it is susceptible to enzymatic degradation and renal clearance.[4][5]
Q3: What are the primary strategies for extending the in vivo half-life of peptides like RP-182?
A3: Several strategies can be employed to improve the stability and prolong the circulation time of therapeutic peptides. These include:
-
Chemical Modifications:
-
Lipidation: Attaching a fatty acid moiety to the peptide can enhance its binding to serum albumin, thereby reducing renal clearance.[6]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can shield it from enzymatic degradation and reduce kidney filtration.[7]
-
Cyclization: Creating a cyclic structure can make the peptide more resistant to exopeptidases.[8]
-
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids can reduce susceptibility to proteolysis.[8]
-
Fusion to Larger Molecules: Genetically fusing the peptide to a larger protein, such as an antibody Fc domain or albumin, can significantly extend its half-life.[9]
Q4: Have any modifications been successfully applied to the RP-182 peptide to improve its half-life?
A4: Yes, fatty acid derivatization has been shown to be a successful strategy. A specific analog, RP-182-PEG3-K(palmitic acid), demonstrated not only improved stability but also enhanced affinity for the CD206 receptor.[1][10] This modification led to superior in vitro activity in macrophage activation assays.[1][10]
Troubleshooting Guide
Issue: Rapid degradation of RP-182 in vivo leading to poor therapeutic efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Susceptibility to Proteolytic Enzymes | Synthesize RP-182 with N-terminal acetylation and C-terminal amidation. | Increased resistance to exopeptidases, leading to a modest increase in half-life. |
| Introduce D-amino acid substitutions at non-critical binding residues. Caution: It has been reported that introducing D-amino acids into the α-helix of RP-182 abolished its biological activity.[4][5] | This approach is not recommended for RP-182 based on current data. | |
| Develop a cyclized version of the RP-182 peptide. | Enhanced resistance to both endo- and exopeptidases, potentially leading to a significant improvement in stability. | |
| Rapid Renal Clearance | Conjugate a lipid moiety, such as palmitic acid, to the peptide, potentially with a PEG spacer (e.g., RP-182-PEG3-K(palmitic acid)). | Increased binding to serum albumin, reducing the rate of renal filtration and significantly extending the plasma half-life.[1][10] |
| PEGylate the RP-182 peptide with a suitable size PEG chain. | Increased hydrodynamic radius, which can limit glomerular filtration and provide steric hindrance against enzymatic degradation. |
Quantitative Data Summary
| Peptide | Modification | Plasma Half-Life | Key Findings | Reference |
| RP-182 | None (Linear) | < 10 minutes | Prone to enzymatic degradation and renal loss, making it a poor drug candidate. | [4][5] |
| RP-182-PEG3-K(palmitic acid) | Fatty Acid Derivatization (Lipidation) | Data not explicitly quantified in minutes, but described as having "improved stability". | Showed increased affinity to the CD206 receptor and superior in vitro activity compared to the unmodified peptide. | [1][10] |
Experimental Protocols
Protocol 1: Synthesis of Lipid-Derivatized RP-182 (Based on RP-182-PEG3-K(palmitic acid))
This protocol is a generalized representation based on the description of the modified peptide.
-
Peptide Synthesis: The base RP-182 peptide (H-KFRKAFKRFF-OH) is synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin.
-
Linker and Lysine Addition: A PEG3 linker followed by a Lysine residue is coupled to the C-terminus of the resin-bound peptide.
-
Lipidation: Palmitic acid is activated and coupled to the side chain of the newly added Lysine residue.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Visualizations
Caption: Signaling pathway of RP-182 in M2 macrophages.
Caption: Strategies for extending the in vivo half-life of RP-182.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RP-182 peptide [novoprolabs.com]
- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with potential RP-182 toxicity in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic immunomodulatory peptide RP-182 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is RP-182 and what is its primary mechanism of action?
RP-182 is a synthetic, 10-amino acid peptide designed to target and modulate the function of tumor-associated macrophages (TAMs) that express the mannose receptor CD206.[1] Its primary mechanism involves binding to the CD206 receptor, which triggers a conformational change and initiates a dual cellular response in these target cells:
-
Induction of Apoptosis: RP-182 activates the canonical NF-κB signaling pathway. This leads to the secretion of Tumor Necrosis Factor-alpha (TNFα), which then acts in an autocrine fashion on the TNF receptor 1 (TNFR1). This signaling cascade culminates in the activation of caspase 8 and subsequent programmed cell death (apoptosis).[1][2][3]
-
Macrophage Reprogramming: In cells that do not undergo apoptosis, RP-182 promotes the reprogramming of immunosuppressive M2-like macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype. This is characterized by increased phagocytosis, autophagy, and the secretion of inflammatory cytokines.[2]
Q2: I am observing toxicity in my primary cell culture with RP-182, but my cells are not M2-like macrophages. What could be the cause?
While RP-182 is designed to be selective for CD206-high cells, unexpected toxicity in other primary cell types could be due to several factors unrelated to a specific off-target pharmacological effect:
-
Vehicle Toxicity: Solvents like DMSO, used to dissolve RP-182, can be toxic to primary cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%, although the tolerance is cell-type dependent.[4][5]
-
Compound Solubility and Aggregation: RP-182, like many peptides, may have specific solubility requirements. If it precipitates or aggregates in your culture medium, this can lead to inconsistent cell exposure and physical stress on the cells, which may be misinterpreted as toxicity.
-
Contamination: Microbial (bacteria, fungi, mycoplasma) or chemical (endotoxins) contamination of cell cultures is a common cause of unexpected cell death.[4]
-
Primary Cell Health: Primary cells are generally more sensitive to environmental stressors than cell lines. Their health, passage number, and culture conditions can significantly influence their response to any treatment.[4]
-
Potential Low-Level CD206 Expression: Some primary cell types may express low levels of CD206 or other receptors with some affinity for RP-182, which could lead to an unintended response at high concentrations of the peptide.
Q3: What are the typical effective and cytotoxic concentrations of RP-182?
The effective and cytotoxic concentrations of RP-182 are highly dependent on the expression of its target, CD206, on the cell surface. The provided data is primarily for CD206-high, M2-polarized macrophages.
| Parameter | Cell Type | Value | Reference |
| Binding Affinity (Kd) | Recombinant Human CD206 | ~8 µM | [1] |
| Recombinant Murine CD206 | ~19 µM | [6] | |
| IC50 (Cell Viability) | Human M2 Macrophages | 1.1 µM (48h) | |
| Murine M2 Macrophages | 3.4 µM (48h) | ||
| CD206high M2-like Macrophages | 17.6 µM (48h) | [1] | |
| Effective Concentration | M2 Bone Marrow-Derived Macrophages | 0.1 µM (2-24h) | [1] |
Q4: How can I be sure the observed cell death is due to apoptosis?
To confirm that the observed cytotoxicity is due to apoptosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.
-
Live Cells: Will be negative for both stains.
A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered when working with RP-182 in primary cell cultures.
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity in all groups, including vehicle control. | Vehicle Toxicity: The concentration of the solvent (e.g., DMSO) is too high for your primary cells. | Action: Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell type (typically <0.5%). Always include a vehicle-only control in your experiments.[4][5] |
| Contamination: Bacterial, fungal, or mycoplasma contamination is present in the culture. | Action: Visually inspect cultures for turbidity, color change, or filamentous growth. Perform a mycoplasma test. If contaminated, discard the culture and start with a fresh, sterile stock. | |
| Poor Primary Cell Health: Cells were stressed prior to the experiment (e.g., high passage number, harsh isolation, improper storage). | Action: Use low-passage primary cells. Ensure optimal thawing and seeding procedures. Allow cells to recover and adhere properly before starting the experiment. | |
| Inconsistent results between replicate wells or experiments. | Uneven Cell Seeding: Inconsistent number of cells plated per well. | Action: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting aliquots. |
| Compound Precipitation: RP-182 is not fully dissolved or is precipitating out of solution in the culture medium. | Action: Confirm the solubility of RP-182 in your specific culture medium. Prepare fresh stock solutions and dilute them immediately before use. Visually inspect the medium for any precipitates after adding the compound. | |
| Edge Effects in Microplates: Evaporation from the outer wells of the plate concentrates the compound, leading to higher toxicity. | Action: Avoid using the outermost wells for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity across the plate.[4] | |
| No effect of RP-182 on known CD206-positive cells. | Inactive Compound: The RP-182 peptide may have degraded due to improper storage or handling. | Action: Store the peptide according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. |
| Low CD206 Expression: The target cells may have downregulated CD206 expression due to culture conditions. | Action: Verify CD206 expression on your target cells using flow cytometry or immunofluorescence at the time of the experiment. Ensure that the polarization protocol (e.g., with IL-4 for M2 macrophages) is effective. | |
| Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effect at the concentrations used. | Action: Try a more sensitive assay or a different time point. For example, an LDH assay (measuring membrane integrity) might show changes at different times than an MTT assay (measuring metabolic activity). |
Signaling Pathways and Workflows
Caption: RP-182 signaling pathway in CD206+ macrophages.
Caption: General workflow for assessing RP-182 cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells in culture
-
RP-182 peptide
-
Vehicle (e.g., sterile DMSO)
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count primary cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of RP-182 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different RP-182 concentrations. Include wells for "vehicle control" (medium with the same concentration of vehicle as the highest RP-182 dose) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7]
-
Calculation:
-
Corrected Absorbance = Absorbance(570nm) - Absorbance(630nm)
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[6]
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), then combine them with the supernatant (floating cells).
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[6]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells.
-
Live cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Protocol 3: In Vitro Macrophage Phagocytosis Assay
This protocol assesses the ability of macrophages to engulf cancer cells after treatment with RP-182.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Target cancer cells
-
Fluorescent dye for labeling cancer cells (e.g., CFSE)
-
RP-182 peptide
-
Complete culture medium
-
6-well plates or chamber slides
-
Flow cytometer or fluorescence microscope
Procedure:
-
Macrophage Preparation: Culture primary macrophages and polarize them to an M2-like phenotype if required (e.g., using M-CSF and IL-4). Seed the macrophages in a 6-well plate and allow them to adhere.
-
Target Cell Labeling: Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's instructions. This will allow for their detection inside the macrophages.
-
Macrophage Treatment: Treat the adhered macrophages with RP-182 (e.g., 0.1 µM) or vehicle control for 2 hours.[2]
-
Co-culture: After treatment, add the CFSE-labeled cancer cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5). Co-culture for 4-6 hours to allow for phagocytosis.[2]
-
Analysis by Microscopy:
-
Gently wash the wells with PBS to remove non-engulfed cancer cells.
-
Fix and permeabilize the cells.
-
You can stain the macrophages with a specific marker (e.g., F4/80 antibody) conjugated to a different fluorophore.
-
Visualize using a fluorescence or confocal microscope. Quantify the phagocytic index (% of macrophages that have engulfed at least one cancer cell).
-
-
Analysis by Flow Cytometry:
-
Gently scrape and collect all cells.
-
Stain the macrophages with a fluorescently-labeled antibody against a surface marker (e.g., F4/80-APC).
-
Analyze by flow cytometry. The percentage of double-positive cells (e.g., APC+ and CFSE+) represents the macrophages that have phagocytosed cancer cells.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: RP-182 and TNF-alpha Secretion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the synthetic peptide RP-182 who are encountering issues with inducing Tumor Necrosis Factor-alpha (TNF-alpha) secretion.
Troubleshooting Guide: Why is my RP-182 Not Inducing TNF-alpha Secretion?
If you are not observing the expected TNF-alpha secretion after treating your cells with RP-182, please review the following potential causes and solutions.
1. Incorrect Cell Type or Phenotype
-
Question: Are you using the correct target cells for RP-182?
-
Answer: The activity of RP-182 is highly specific to cells expressing high levels of the Mannose Receptor, CD206.[1] This receptor is a hallmark of M2-polarized macrophages. Therefore, using cell lines or primary cells with low or no CD206 expression will result in a lack of response to RP-182.
-
Troubleshooting Steps:
-
Verify Cell Type: Ensure you are using a cell type known to express CD206, such as monocyte-derived macrophages or specific macrophage cell lines.
-
Confirm M2 Polarization: If you are polarizing your macrophages in vitro, it is crucial to confirm the M2 phenotype before RP-182 treatment. This can be done by assessing the expression of M2 markers like CD206, and low expression of M1 markers.
-
Cell Line Selection: Not all macrophage-like cell lines are suitable. For instance, while THP-1 cells can be differentiated into macrophages, their polarization to a distinct M2 phenotype with high CD206 expression is critical for RP-182 activity.
-
-
2. Suboptimal M2 Macrophage Polarization
-
Question: Has the M2 polarization of your macrophages been successful?
-
Answer: Incomplete or inefficient polarization will lead to a heterogeneous cell population with insufficient CD206 expression for a robust response to RP-182.
-
Troubleshooting Steps:
-
Review Polarization Protocol: Ensure you are using an established protocol for M2 polarization. Common methods involve the use of cytokines such as IL-4 and IL-13 for an extended period.
-
Marker Analysis: After polarization, and before RP-182 treatment, verify the M2 phenotype by flow cytometry or qPCR for key markers.
-
Resting Step: For cell lines like THP-1, a resting period after PMA-induced differentiation and before M2 polarization is often necessary to achieve a more defined M2-like state.
-
-
3. Issues with RP-182 Peptide
-
Question: Is your RP-182 peptide solution prepared and stored correctly?
-
Answer: Peptides are sensitive molecules, and improper handling can lead to loss of activity.
-
Troubleshooting Steps:
-
Proper Solubilization: Follow the manufacturer's instructions for dissolving the lyophilized peptide. Use the recommended solvent and avoid vigorous vortexing which can cause aggregation.
-
Storage: Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Peptide Quality: If possible, verify the integrity and concentration of your peptide stock.
-
-
4. Inappropriate Experimental Conditions
-
Question: Are the concentration of RP-182 and the incubation time optimized for your experimental setup?
-
Answer: The kinetics of TNF-alpha secretion can vary depending on the cell type and stimulus.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of RP-182 for your specific cells. While the Kd for RP-182 binding to CD206 is approximately 8 μM, the optimal concentration for inducing TNF-alpha secretion in a cell-based assay may differ. A starting range of 1-20 µM is recommended.
-
Time-Course Experiment: TNF-alpha secretion is a dynamic process. After stimulation, TNF-alpha levels in the supernatant can peak and then decline. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours post-treatment) to identify the optimal time point for measuring TNF-alpha secretion. For macrophage stimulation, peak TNF-alpha secretion is often observed between 4 and 8 hours.[2][3]
-
-
5. Problems with TNF-alpha Detection Assay (ELISA)
-
Question: Is your TNF-alpha detection method functioning correctly?
-
Answer: A faulty detection assay can lead to false-negative results.
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control in your experiment to ensure that your cells are capable of secreting TNF-alpha and that your detection assay is working. A common positive control for inducing TNF-alpha in macrophages is Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.
-
ELISA Troubleshooting: If the positive control also fails to show a signal, troubleshoot your ELISA procedure. This could include checking the expiration dates of reagents, ensuring proper antibody concentrations and incubation times, and verifying the functionality of the substrate and plate reader.
-
Sample Handling: Ensure that cell culture supernatants are collected and stored properly (e.g., centrifuged to remove cellular debris and stored at -80°C) to prevent cytokine degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RP-182?
A1: RP-182 is a synthetic peptide that selectively binds to the CD206 receptor on M2-like macrophages. This binding induces a conformational change in the receptor, which activates the NF-κB signaling pathway. Activation of NF-κB leads to the transcription and subsequent secretion of pro-inflammatory cytokines, including TNF-alpha.
Q2: Which cell lines are suitable for RP-182 experiments?
A2: Cell lines that can be differentiated and polarized to an M2 phenotype with high CD206 expression are suitable. The human monocytic cell line THP-1 is commonly used. It is essential to differentiate them into macrophages (e.g., using PMA) and then polarize them to an M2 phenotype (e.g., using IL-4 and IL-13) before treatment with RP-182. Primary human or murine monocyte-derived macrophages are also excellent model systems.
Q3: What is the expected timeline for TNF-alpha secretion after RP-182 treatment?
A3: While the exact timeline can vary, TNF-alpha secretion is a relatively rapid event following macrophage activation. Based on studies with other stimuli like LPS, you can expect to detect TNF-alpha in the supernatant as early as 2 hours, with levels typically peaking between 4 to 8 hours post-stimulation.[2][3] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental conditions.
Q4: What are the key markers to confirm M2 macrophage polarization?
A4: The most critical marker for RP-182 experiments is high surface expression of CD206 (Mannose Receptor). Other common M2 markers include CD163 and Arginase-1. Conversely, the expression of M1 markers such as CD86 and iNOS should be low.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| RP-182 Concentration | 1 - 20 µM | A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incubation Time | 2 - 24 hours | A time-course experiment is crucial. Peak TNF-alpha secretion is often observed between 4 and 8 hours. |
| LPS (Positive Control) | 10 - 100 ng/mL | Use as a positive control to confirm the ability of your cells to secrete TNF-alpha and the validity of your detection assay. |
Experimental Protocols
Protocol 1: M2 Polarization of THP-1 Cells
-
Cell Seeding: Seed THP-1 monocytes at a density of 2.5 x 10^5 cells/mL in a suitable culture vessel.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 48-72 hours to allow the cells to differentiate into M0 macrophages.
-
Resting Phase: Gently remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours.
-
M2 Polarization: Replace the medium with fresh medium containing M2 polarizing cytokines, typically IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for M2 polarization.
-
Verification (Optional but Recommended): Before proceeding with the RP-182 treatment, you can verify the M2 phenotype by assessing the expression of CD206 via flow cytometry or qPCR.
Protocol 2: RP-182 Treatment and TNF-alpha Measurement
-
Cell Preparation: Use M2-polarized macrophages (from Protocol 1 or other methods). Ensure the cells are healthy and adherent.
-
RP-182 Treatment: Prepare a stock solution of RP-182 in a suitable solvent as per the manufacturer's instructions. Dilute the RP-182 to the desired final concentrations in fresh cell culture medium.
-
Stimulation: Remove the polarization medium from the cells and replace it with the RP-182-containing medium. Include a vehicle control (medium with the same concentration of the peptide solvent) and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, and 12 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the collected supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Storage: Store the clarified supernatant at -80°C until you are ready to perform the TNF-alpha measurement.
-
TNF-alpha ELISA: Quantify the concentration of TNF-alpha in the supernatants using a commercially available human or murine TNF-alpha ELISA kit, following the manufacturer's protocol.
Visualizations
Caption: Signaling pathway of RP-182-induced TNF-alpha secretion.
Caption: Troubleshooting workflow for lack of RP-182-induced TNF-alpha secretion.
References
- 1. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
RP-182 Technical Support Center: Enhancing Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on techniques to enhance the stability of the RP-182 peptide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized RP-182?
For initial reconstitution of lyophilized RP-182, it is recommended to use sterile, purified water.[1] The presence of multiple basic residues, lysine (K) and arginine (R), in the RP-182 sequence (KFRKAFKRFF) generally confers good aqueous solubility.[2] For highly hydrophobic peptides, a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be necessary before the addition of water.[2]
Q2: What are the best practices for storing RP-182 stock solutions?
Lyophilized RP-182 peptide should be stored at or below -20°C.[3] Once reconstituted, it is crucial to minimize degradation. For short-term storage (days to a week), aliquots of the stock solution can be stored at 4°C. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Which buffers are most suitable for experiments involving RP-182?
The choice of buffer can significantly impact the stability of RP-182. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer for cell-based assays involving RP-182.[4][5] For biophysical assays such as microscale thermophoresis, a PBS buffer with 0.05% Tween-20 has been used.[1][4] Given that deamidation is a common degradation pathway for peptides, it's noteworthy that Tris buffers are known to catalyze deamidation to a lesser extent than phosphate buffers.[6] Although RP-182 does not contain asparagine or glutamine, which are prone to deamidation, the general principle of choosing buffers that minimize potential side reactions is a good practice.[6][7]
Q4: What are the primary degradation pathways for RP-182 in solution?
As a linear peptide, RP-182 is susceptible to several degradation pathways:
-
Enzymatic Degradation: The most significant cause of RP-182 instability, particularly in biological systems, is cleavage by proteases and peptidases. This leads to a very short plasma half-life of less than 10 minutes.[8][9]
-
Hydrolysis: The peptide bonds in RP-182 can be hydrolyzed, a reaction that can be influenced by pH and temperature.[2] The rate of hydrolysis can be affected by the presence of adjacent amino acid residues.
-
Oxidation: The amino acid residues within RP-182, particularly phenylalanine (F) and lysine (K), can be susceptible to oxidation, especially in the presence of reactive oxygen species.[10][11]
Q5: Are there more stable analogs of RP-182 available?
Yes, due to the inherent instability of the linear RP-182 peptide, researchers have developed more stable analogs. Strategies to improve stability include:
-
Fatty Acid Derivatization: The addition of a fatty acid moiety can improve the peptide's stability and affinity for its target.[8][9]
-
Cyclization: Head-to-tail cyclization of the peptide can increase its resistance to exopeptidases.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with RP-182 in solution.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Solubility | The peptide has a high concentration of hydrophobic residues in addition to the basic ones. The peptide has aggregated upon reconstitution. | Use a small amount of a co-solvent like ACN or DMSO to initially dissolve the peptide before adding the aqueous buffer. Try gentle sonication to break up small aggregates. Prepare a fresh solution at a lower concentration. |
| Loss of Activity in Cell-Based Assays | The peptide has degraded in the culture medium. The peptide has adsorbed to the surface of the culture vessel. | Prepare fresh dilutions of the RP-182 stock solution immediately before each experiment. Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your assay buffer to reduce non-specific binding. |
| Inconsistent Results Between Experiments | The stock solution has degraded over time. Inconsistent freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon initial reconstitution to minimize freeze-thaw cycles. Perform a stability study of your stock solution under your specific storage conditions using a stability-indicating analytical method like RP-HPLC. |
| Precipitate Formation in Solution | The peptide concentration is too high for the chosen buffer. The pH of the solution is close to the isoelectric point of the peptide. The buffer components are interacting with the peptide. | Try dissolving the peptide at a lower concentration. Adjust the pH of the buffer. Screen different buffer systems. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized RP-182
-
Bring the vial of lyophilized RP-182 to room temperature before opening.
-
Add the calculated volume of sterile, purified water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
For long-term storage, aliquot the stock solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment of RP-182 in Solution using RP-HPLC
This protocol outlines a general method to assess the stability of RP-182 under specific experimental conditions.
-
Method Development: Develop a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the intact RP-182 from potential degradation products.[2]
-
Sample Preparation: Prepare a solution of RP-182 at the desired concentration in the buffer system to be tested (e.g., PBS, pH 7.4).
-
Time Points: Aliquot the solution and store it under the conditions you wish to evaluate (e.g., 4°C, 25°C, 37°C).
-
Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the RP-HPLC system.
-
Data Evaluation: Monitor the peak area of the intact RP-182 peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for common issues with RP-182 in solution.
Caption: Workflow for assessing the stability of RP-182 in solution.
Caption: Potential degradation pathways for RP-182 in solution.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Relative reactivity of lysine and other peptide-bound amino acids to oxidation by hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deamidation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating RP-182 Binding Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the binding specificity of the synthetic peptide RP-182 to its target, the C-type lectin CD206 (Mannose Receptor), in comparison to other lectins. While direct comparative binding data of RP-182 against a broad panel of lectins is not extensively published, this document outlines the necessary experimental approaches and provides the known binding characteristics of RP-182 to CD206.
RP-182 is a synthetic immunomodulatory peptide that has shown promise in reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This action is mediated through its binding to CD206, a key surface receptor on M2-like macrophages. Understanding the specificity of this interaction is crucial for its development as a targeted therapeutic.
RP-182 and CD206 Interaction
RP-182 is a 10-mer peptide that selectively induces a conformational change in CD206 upon binding. This activation triggers downstream signaling pathways, including NF-κB, leading to phagocytosis and apoptosis in CD206-high TAMs.
Known Binding Affinities
Published data on the binding affinity of RP-182 and a control peptide (RP-426) to CD206, as determined by microscale thermophoresis (MST), are summarized below.
| Molecule | Target | Dissociation Constant (Kd) |
| RP-182 | Human CD206 | ~8 µM[1] |
| RP-182 | Murine CD206 | ~19 µM[1] |
| RP-426 (Control Peptide) | Human CD206 | ~85 µM[1] |
Validating Binding Specificity Against Other Lectins
To ensure that the biological effects of RP-182 are primarily mediated through CD206, it is essential to evaluate its binding to a panel of other lectins with diverse carbohydrate specificities. The following sections provide detailed protocols for conducting such a validation study.
Proposed Lectin Panel for Specificity Testing
A selection of lectins with well-characterized carbohydrate-binding profiles is recommended for assessing the cross-reactivity of RP-182.
| Lectin | Abbreviation | Primary Carbohydrate Specificity |
| Concanavalin A | Con A | α-D-mannosyl and α-D-glucosyl residues[2] |
| Wheat Germ Agglutinin | WGA | N-acetyl-d-glucosamine and sialic acid |
| Sambucus nigra Agglutinin | SNA | Neu5Ac(α2-6)Gal/GalNAc sequences[3][4] |
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow for assessing the binding specificity of RP-182.
Experimental Protocols
Detailed methodologies for two common binding assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to measure the binding of biotinylated RP-182 to immobilized lectins.
Materials:
-
96-well microtiter plates
-
Recombinant human CD206 and other lectins (Con A, WGA, SNA)
-
Biotinylated RP-182
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each lectin (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Binding: Add 100 µL of biotinylated RP-182 (at various concentrations) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CD206 and other lectins
-
RP-182 peptide
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the lectins onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of RP-182 over the immobilized lectin surfaces and a reference surface.
-
Data Collection: Monitor the change in the SPR signal (response units) in real-time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Logical Framework for Specificity Assessment
The following diagram illustrates the expected outcome of a successful specificity validation, where RP-182 demonstrates high affinity for CD206 and minimal or no binding to other lectins.
Data Interpretation and Conclusion
By performing the experiments outlined above, researchers can generate quantitative data to populate a comparison table similar to the one below. A significant difference (e.g., >10-fold) in the Kd value for CD206 compared to other lectins would provide strong evidence for the binding specificity of RP-182.
Hypothetical Binding Specificity Data for RP-182
| Lectin | Primary Ligand | Predicted RP-182 Binding Affinity (Kd) |
| CD206 | Mannose, Fucose, GlcNAc | High (~8 µM) |
| Concanavalin A | Mannose, Glucose | Low / Undetectable |
| Wheat Germ Agglutinin | GlcNAc, Sialic Acid | Low / Undetectable |
| Sambucus nigra Agglutinin | Sialic Acid | Low / Undetectable |
References
A Head-to-Head Battle for Macrophage Supremacy: RP-182 vs. CSF1R Inhibitors in TAM Depletion
A Comparative Guide for Researchers in Oncology and Drug Development
In the intricate tumor microenvironment (TME), tumor-associated macrophages (TAMs) have emerged as critical players, often orchestrating an immunosuppressive landscape that fosters tumor growth and metastasis. Consequently, therapeutic strategies aimed at depleting or reprogramming these pro-tumoral macrophages are at the forefront of cancer immunotherapy research. This guide provides a comprehensive comparison of two prominent approaches: the novel peptide agent RP-182 and the established class of colony-stimulating factor 1 receptor (CSF1R) inhibitors.
Executive Summary
This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental validation of RP-182 and CSF1R inhibitors for the depletion and reprogramming of TAMs. While both strategies aim to neutralize the pro-tumoral influence of TAMs, they employ fundamentally different approaches. CSF1R inhibitors broadly target the survival and proliferation of macrophages dependent on the CSF1/CSF1R signaling axis. In contrast, RP-182 offers a more targeted approach, selectively inducing apoptosis and reprogramming in M2-like TAMs that express the mannose receptor (CD206). This guide presents available preclinical data in a structured format to aid researchers in making informed decisions for future studies and therapeutic development.
Mechanism of Action: A Tale of Two Strategies
CSF1R Inhibitors: A Broad-SPECTRUM Approach
CSF1R inhibitors, which include small molecules and monoclonal antibodies, function by blocking the signaling pathway essential for the survival, proliferation, and differentiation of most TAMs.[1][2] By binding to the CSF1 receptor, these inhibitors prevent the downstream activation of pro-survival pathways like PI3K/Akt and ERK, leading to a broad depletion of the TAM population within the TME.[1][2]
RP-182: A Targeted Strike on M2-like TAMs
RP-182 is a synthetic peptide that selectively binds to the CD206 receptor, a hallmark of immunosuppressive M2-like macrophages.[3][4] This binding event triggers a conformational change in CD206, initiating a dual mechanism of action:
-
Apoptosis: RP-182 induces programmed cell death specifically in CD206-high TAMs.[3]
-
Reprogramming: It simultaneously reprograms surviving M2-like TAMs into a pro-inflammatory, anti-tumoral M1-like phenotype.[3][4][5] This reprogramming is mediated, in part, through the activation of NF-κB signaling.[3][6]
Comparative Efficacy: Quantitative Insights from Preclinical Studies
While direct head-to-head studies are limited, preclinical data from various cancer models provide valuable insights into the efficacy of each approach in depleting and modulating TAM populations.
Table 1: Quantitative Comparison of TAM Depletion and Reprogramming
| Parameter | RP-182 | CSF1R Inhibitors (e.g., Pexidartinib, BLZ945) | Key Findings & Citations |
| Target TAM Population | CD206+ M2-like TAMs | CSF1R-dependent TAMs (broadly includes M1 and M2 subsets) | RP-182 offers selectivity for M2-like TAMs, while CSF1R inhibitors have a broader effect.[1][2][3] |
| TAM Depletion Efficacy | Reduction of M2-like TAM fraction from 10.3% to 4.61% (in KP16 murine pancreatic cancer model) | Significant reduction in total TAMs (e.g., IBA1+ cells) in various models.[7][8] However, efficacy can be tumor model-dependent.[2] | Both demonstrate effective TAM depletion, with RP-182's effect being specific to the M2 subset. |
| M1/M2 Reprogramming | Induces a shift from M2 to M1 phenotype, increasing the M1/M2 ratio.[3][4] | Can lead to a relative increase in the M1/M2 ratio by depleting M2-like TAMs.[1][9] Some inhibitors show preferential effects on M2 viability.[1][10] | Both approaches can alter the M1/M2 balance in favor of an anti-tumor response. |
| Anti-Tumor Efficacy | Suppressed tumor growth and extended survival in syngeneic and autochthonous murine cancer models.[3][4] | Delays tumor growth in some models, but minimal anti-tumor efficacy observed in others despite robust TAM depletion.[2][8] | The translation of TAM depletion to anti-tumor efficacy appears more consistent with RP-182 in the studied models, while being more variable for CSF1R inhibitors. |
| Resistance Mechanisms | Not yet extensively studied. | Compensatory survival signals (e.g., GM-CSF) can lead to resistance.[11] | A potential advantage of RP-182's dual mechanism may be a lower propensity for resistance. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. The receptor of the colony-stimulating factor-1 (CSF-1R) is a novel prognostic factor and therapeutic target in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of tumor-associated macrophage depletion by CSF1R blockade is highly dependent on the tumor model and timing of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reestablishing Antitumor Immune Responses in Prostate Cancer - American Urological Association [auanews.net]
- 5. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Macrophage Activation: RP-182 versus CpG Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct macrophage-activating agents: the synthetic peptide RP-182 and CpG oligonucleotides (ODNs). By examining their mechanisms of action, downstream signaling, and functional outcomes, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research and therapeutic development needs.
Introduction to Macrophage Activation
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and host defense. They can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 states, in response to microenvironmental cues. Modulating macrophage phenotype is a promising strategy for various therapeutic areas, including oncology, infectious diseases, and autoimmune disorders. This guide focuses on two agents that promote a pro-inflammatory M1-like phenotype through distinct receptor systems.
Overview of RP-182 and CpG Oligonucleotides
RP-182 is a synthetic 10-amino-acid peptide that selectively targets the mannose receptor (CD206), a C-type lectin receptor highly expressed on M2-like macrophages.[1][2] By engaging CD206, RP-182 triggers a signaling cascade that reprograms these immunosuppressive macrophages into a pro-inflammatory, anti-tumoral M1-like state.[1][2]
CpG oligonucleotides (ODNs) are short synthetic single-stranded DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs.[3][4] These motifs are recognized by Toll-like receptor 9 (TLR9), an endosomal pattern recognition receptor.[3] Activation of TLR9 by CpG ODNs initiates a potent innate immune response, leading to the activation of various immune cells, including macrophages, and the production of pro-inflammatory cytokines.[3][5]
Comparative Data on Macrophage Activation
The following tables summarize the quantitative data on the effects of RP-182 and CpG oligonucleotides on macrophage activation. It is important to note that the experimental conditions, such as cell type, concentration, and incubation time, may vary between studies, making direct comparisons challenging.
Table 1: Cytokine Production by Activated Macrophages
| Activator | Macrophage Type | Concentration | Incubation Time | Cytokine | Concentration (pg/mL) | Reference |
| RP-182 | Murine M2 BMDMs | Not Specified | 24 hours | TNF-α | Increased (exact value not provided) | [6] |
| Murine M2 BMDMs | Not Specified | 24 hours | IL-12 | Increased (exact value not provided) | [6] | |
| Murine M2 BMDMs | Not Specified | 24 hours | IL-1β | Increased (exact value not provided) | [6] | |
| CpG ODN 1826 | RAW 264.7 | 1 µM | 16 hours | TNF-α | ~2500 | [7] |
| RAW 264.7 | 1 µM | 16 hours | IL-1β | ~150 | [7] | |
| RAW 264.7 | 1 µg/mL | 24 hours | TNF-α | Activity measured by cytotoxicity assay | [3] | |
| J774 cells | 10 µg/mL | 24 hours | IL-6 | ~1200 | [8] | |
| J774 cells | 10 µg/mL | 24 hours | IL-12 | ~800 | [8] | |
| J774 cells | 10 µg/mL | 24 hours | TNF-α | ~400 | [8] |
Table 2: Induction of Pro-inflammatory Markers and Functions
| Activator | Macrophage Type | Concentration | Outcome | Quantitative Measurement | Reference |
| RP-182 | Murine M2 BMDMs | Not Specified | Reprogramming to M1 (CD86+) | 10.6% CD86+CD206- cells after 24h | [6] |
| Murine M2 BMDMs | 0.1 µmol/L | Cancer Cell Phagocytosis | Increased phagocytic index | [9] | |
| Murine M2 BMDMs | 0.01-100 µmol/L | Cytotoxicity (Cell Viability) | IC50 of ~15 µM | [9][10] | |
| CpG ODN 1826 | RAW 264.7 | 1 µg/mL | Nitric Oxide (NO) Production | Plateau production at 1 µg/mL | [3] |
| RAW 264.7 | Not Specified | Phagocytosis of S. aureus | Significantly amplified | [11] | |
| RAW 264.7 | 1.5 µg/mL | Upregulation of MHC-II, CD40, CD86 | Significant increase in expression | [1] |
Signaling Pathways
The signaling pathways activated by RP-182 and CpG oligonucleotides are distinct, reflecting their different receptor targets.
RP-182 Signaling Pathway
RP-182 binding to CD206 on M2-like macrophages induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, including NF-κB and RAC1/CDC42.[9][12] This ultimately results in the reprogramming of macrophages to an M1-like phenotype, characterized by the production of pro-inflammatory cytokines and enhanced phagocytosis.[9][11]
CpG Oligonucleotide Signaling Pathway
CpG ODNs are internalized into endosomes where they bind to TLR9.[3] This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB.[13][14] Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and other effector molecules.[5][13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macrophage Polarization and Activation with RP-182
Objective: To polarize bone marrow-derived macrophages (BMDMs) to an M2 phenotype and then treat with RP-182 to assess reprogramming.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant murine M-CSF (20 ng/mL)
-
Recombinant murine IL-4 (20 ng/mL)
-
RP-182 peptide
-
6-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD11b, -F4/80, -CD86, -CD206)
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
To polarize towards an M2 phenotype, treat the BMDMs with 20 ng/mL IL-4 for 24-48 hours.
-
After M2 polarization, treat the cells with the desired concentration of RP-182 (e.g., 10 µM) for the desired time (e.g., 24 hours).
-
Harvest the cells and stain with fluorescently labeled antibodies against macrophage and polarization markers for analysis by flow cytometry.
Macrophage Activation with CpG ODN and Cytokine Measurement
Objective: To activate RAW 264.7 macrophages with CpG ODN and measure the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
CpG ODN 1826
-
24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Seed RAW 264.7 cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of CpG ODN 1826 (e.g., 1 µg/mL).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Phagocytosis Assay
Objective: To assess the effect of RP-182 or CpG ODN on the phagocytic capacity of macrophages.
Protocol:
-
Label target particles (e.g., fluorescently labeled beads or cancer cells) according to the manufacturer's protocol.
-
Plate macrophages in a multi-well plate and treat with either RP-182 or CpG ODN for a predetermined time.
-
Add the labeled target particles to the macrophage culture at a specific ratio.
-
Incubate for a period to allow for phagocytosis (e.g., 2-4 hours).
-
Gently wash the cells to remove any non-phagocytosed particles.
-
Quantify the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy. The phagocytic index can be calculated as the percentage of macrophages that have engulfed at least one particle.[9]
NF-κB Activation Assay (Western Blot)
Objective: To determine the activation of the NF-κB pathway by assessing the degradation of IκBα or the phosphorylation of NF-κB p65.
Protocol:
-
Treat macrophages with RP-182 or CpG ODN for various time points.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα, phospho-NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using a chemiluminescence detection system. A decrease in the IκBα band or an increase in the phospho-p65 band indicates NF-κB activation.[3]
Conclusion
Both RP-182 and CpG oligonucleotides are potent activators of macrophages, driving them towards a pro-inflammatory M1-like phenotype. However, they achieve this through distinct mechanisms of action. RP-182 offers a targeted approach by specifically reprogramming M2-like macrophages via the CD206 receptor, which may be advantageous in therapeutic contexts where selective modulation of immunosuppressive macrophage populations is desired, such as in the tumor microenvironment. CpG oligonucleotides, on the other hand, provide a broader activation of the innate immune system through TLR9, potently stimulating a wide range of immune cells.
The choice between RP-182 and CpG oligonucleotides will depend on the specific research question or therapeutic goal. For studies focused on the biology of M2 macrophage reprogramming, RP-182 is a highly specific tool. For applications requiring a broad and potent adjuvant effect to stimulate a robust innate immune response, CpG oligonucleotides are a well-established option. This guide provides the foundational information to aid in this selection process and to design experiments to further explore the immunomodulatory properties of these fascinating molecules.
References
- 1. CpG oligodeoxynucleotide-coated chitosan nanoparticles enhance macrophage proinflammatory phenotype in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264·7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CpG-ODN promotes phagocytosis and autophagy through JNK/P38 signal pathway in Staphylococcus aureus-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR9/NF-kB Pathway Regulates Brucella CpG DNA-mediated Cytokine Response in Human Peripheral Blood Mononuclear Cells [iji.sums.ac.ir]
Assessing the Synergistic Effects of RP-182 and Anti-PD-1 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RP-182 and anti-PD-1 therapy, both as monotherapies and in a synergistic combination. While direct quantitative preclinical or clinical data for the combination of RP-182 and anti-PD-1 therapy is not yet extensively published, this guide is built upon the well-established mechanisms of each agent and strong preclinical evidence suggesting a potent synergistic anti-tumor effect. Preclinical studies in murine cancer models have indicated that RP-182 is an effective combination partner with immune checkpoint therapy, providing a strong rationale for the investigation of this therapeutic approach.
Overview of Therapeutic Mechanisms
RP-182 and anti-PD-1 therapies represent two distinct and complementary approaches to cancer immunotherapy. RP-182 targets the innate immune system by reprogramming tumor-associated macrophages (TAMs), while anti-PD-1 therapy enhances the adaptive immune response by reinvigorating cytotoxic T-lymphocytes (T-cells).
RP-182: Reprogramming the Tumor Microenvironment
RP-182 is a synthetic peptide that targets the CD206 mannose receptor, which is highly expressed on immunosuppressive M2-like TAMs. These M2-like macrophages typically contribute to a tumor-permissive microenvironment. By binding to CD206, RP-182 induces a conformational change in the receptor, initiating a signaling cascade that reprograms these M2-like TAMs into a pro-inflammatory, anti-tumor M1-like phenotype. This reprogramming is characterized by increased phagocytosis, the secretion of pro-inflammatory cytokines, and enhanced antigen presentation, thereby converting an immunosuppressive tumor microenvironment into one that is primed for an effective anti-tumor immune response.
Anti-PD-1 Therapy: Releasing the Brakes on T-Cells
Anti-PD-1 therapy is a form of immune checkpoint blockade. The Programmed Death-1 (PD-1) receptor is expressed on the surface of activated T-cells and acts as an inhibitory "checkpoint" to temper the immune response. Many cancer cells exploit this mechanism by expressing the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, leading to T-cell exhaustion and allowing the tumor to evade immune destruction. Anti-PD-1 antibodies block this interaction, effectively "releasing the brakes" on the T-cells and restoring their ability to recognize and eliminate cancer cells.
Comparative Performance and Supporting Data
The following tables summarize the known effects of each monotherapy and the hypothesized synergistic effects of the combination therapy based on their mechanisms of action.
Table 1: Comparison of Monotherapy and Combination Therapy Effects
| Feature | RP-182 Monotherapy | Anti-PD-1 Monotherapy | RP-182 + Anti-PD-1 Combination (Hypothesized Synergy) |
| Primary Target | CD206 on M2-like Tumor-Associated Macrophages (TAMs) | PD-1 on activated T-cells | Dual targeting of M2-like TAMs and T-cells |
| Mechanism of Action | Reprograms M2-like TAMs to a pro-inflammatory M1-like phenotype | Blocks the PD-1/PD-L1 inhibitory axis | Reprograms the tumor microenvironment to be more immunogenic and simultaneously reinvigorates T-cell-mediated killing of tumor cells |
| Effect on Tumor Microenvironment | - Decreases M2-like TAMs- Increases M1-like TAMs- Increases pro-inflammatory cytokines (e.g., TNF-α, IL-12)- Enhances antigen presentation | - Increases infiltration and activation of CD8+ T-cells- Increases IFN-γ secretion by T-cells | - Significant increase in M1/M2 TAM ratio- Enhanced pro-inflammatory cytokine milieu- Increased T-cell infiltration and activation- Overcoming resistance to anti-PD-1 therapy |
| Expected Anti-Tumor Effect | - Inhibition of tumor growth- Increased cancer cell phagocytosis | - Inhibition of tumor growth- Durable anti-tumor responses in a subset of patients | - Potent and sustained tumor regression- Increased overall survival- Potential for complete responses in a broader patient population |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct and synergistic signaling pathways of RP-182 and anti-PD-1 therapy.
Experimental Workflow
The following diagram outlines a representative experimental workflow for assessing the synergistic effects of RP-182 and anti-PD-1 therapy in a preclinical setting.
Detailed Experimental Protocols
The following are representative protocols for key experiments to assess the synergistic effects of RP-182 and anti-PD-1 therapy.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice with B16-F10 melanoma or BALB/c mice with CT26 colon carcinoma) are commonly used.
-
Tumor Cell Implantation: 1 x 10^6 tumor cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS or appropriate buffer).
-
Group 2: RP-182 (dose and schedule to be determined by preliminary studies, e.g., 10 mg/kg, intraperitoneally, daily).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days).
-
Group 4: Combination of RP-182 and anti-PD-1 antibody at the same doses and schedules as the monotherapy groups.
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm^3) or at the end of the study period. Survival is also monitored.
Immune Cell Profiling by Flow Cytometry
-
Sample Collection: At the end of the in vivo study, tumors and spleens are harvested.
-
Tissue Processing: Tumors are mechanically and enzymatically dissociated into single-cell suspensions. Spleens are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include:
-
T-cells: CD3, CD4, CD8, PD-1, IFN-γ, Granzyme B
-
Macrophages: F4/80, CD11b, CD86 (M1 marker), CD206 (M2 marker)
-
Dendritic Cells: CD11c, MHC-II
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment and spleen.
Cytokine Analysis
-
Sample Collection: Blood is collected via cardiac puncture at the time of euthanasia, and serum is isolated. Tumor homogenates can also be prepared.
-
Measurement: Cytokine levels (e.g., IFN-γ, TNF-α, IL-12, IL-10) in the serum or tumor homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve and are compared across the different treatment groups.
Conclusion
The combination of RP-182 and anti-PD-1 therapy holds significant promise as a novel cancer immunotherapy strategy. By targeting both the innate and adaptive arms of the immune system, this combination has the potential to overcome the limitations of each monotherapy and induce more potent and durable anti-tumor responses. The reprogramming of the tumor microenvironment by RP-182 is expected to create a more favorable setting for the reinvigorated T-cells activated by anti-PD-1 therapy. Further preclinical and clinical studies with direct comparative data are warranted to fully elucidate the synergistic effects and clinical potential of this combination.
A Head-to-Head Comparison: The Immunomodulatory Peptide RP-182 Versus its Fatty Acid-Derivatized Analog 1a
In the landscape of novel cancer immunotherapies, targeting tumor-associated macrophages (TAMs) has emerged as a promising strategy. The synthetic peptide RP-182 has shown potential in reprogramming these pro-tumoral macrophages towards an anti-tumor phenotype. However, its therapeutic efficacy is hampered by a short plasma half-life. To address this limitation, a fatty acid-derivatized analog, 1a, was developed. This guide provides a comprehensive comparison of the performance of RP-182 and analog 1a, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
The fatty acid-derivatized analog 1a demonstrates superior stability, enhanced receptor affinity, and more potent in vitro and in vivo anti-tumor activity compared to its parent peptide, RP-182. The derivatization of RP-182 with a palmitic acid tail in analog 1a not only improves its pharmacokinetic profile but also augments its biological function in activating M2-like macrophages to an M1-like, anti-tumoral state.
I. Molecular Profile and Mechanism of Action
RP-182 is a 10-amino acid synthetic peptide that targets the mannose receptor CD206, which is highly expressed on immunosuppressive M2-like TAMs.[1][2] Binding of RP-182 to the CRD5 domain of CD206 induces a conformational change in the receptor, activating downstream signaling pathways.[1][2] This activation leads to a dual anti-tumor response: the induction of apoptosis in CD206-high macrophages and the reprogramming of surviving macrophages towards a pro-inflammatory, anti-tumor M1-like phenotype.[1][2] This reprogramming is characterized by the secretion of pro-inflammatory cytokines and increased phagocytosis of cancer cells.[1]
Analog 1a, chemically known as RP-182-PEG3-K(palmitic acid), is a modification of RP-182 where a palmitic acid moiety is conjugated to the C-terminus via a PEG3 linker.[1][2] This fatty acid derivatization is designed to enhance the peptide's stability and plasma half-life by enabling it to bind to serum albumin, thus reducing renal clearance and enzymatic degradation.[3]
II. Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of RP-182 and its fatty acid-derivatized analog 1a.
Table 1: In Vitro Bioactivity Comparison
| Parameter | RP-182 | Analog 1a | Fold Improvement (1a vs. RP-182) |
| CD206 Binding Affinity (Kd, µM) | 8 | Lower Kd (Increased Affinity) | Increased |
| M2 Macrophage Killing (IC50, µM) | 17.6 | 3.2 | ~5.5x |
| Cancer Cell Phagocytosis Induction | Baseline | Highest Induction Rate | Significantly Increased |
| IFNα Secretion | Increased | Further Increased | Increased |
| IL-12 Secretion | Increased | Further Increased | Increased |
Note: Specific Kd value for analog 1a is described as having "increased affinity" in the source material.[1][2]
Table 2: Pharmacokinetic Profile
| Parameter | RP-182 | Analog 1a |
| Plasma Half-life | < 10 minutes | Improved Stability |
Note: While the source material states improved stability for 1a, a specific half-life value is not provided.[1][2]
III. Signaling Pathway and Experimental Workflow
The interaction of RP-182 and analog 1a with CD206 initiates a signaling cascade that culminates in the desired anti-tumor immune response.
Caption: Signaling pathway of RP-182 and analog 1a via CD206 activation.
The experimental workflow to compare these two molecules involves a series of in vitro and in vivo assays.
Caption: Experimental workflow for comparing RP-182 and analog 1a.
IV. Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
A. M2 Macrophage Polarization and Cell Culture
-
Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.
-
M2 Polarization: BMDMs are cultured in the presence of M-CSF to differentiate into macrophages. To polarize towards an M2 phenotype, cells are treated with IL-4.
-
Cell Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
B. Cell Viability Assay
-
Cell Seeding: M2-polarized macrophages are seeded in 96-well plates.
-
Treatment: Cells are treated with increasing concentrations of RP-182 or analog 1a for 48 hours.
-
Viability Measurement: Cell viability is assessed using a standard MTT or a similar colorimetric assay. The absorbance is measured, and IC50 values are calculated from dose-response curves.
C. In Vitro Phagocytosis Assay
-
Cancer Cell Labeling: Cancer cells (e.g., B16 melanoma) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: M2-polarized macrophages are treated with RP-182 or analog 1a for 2 hours. Subsequently, CFSE-labeled cancer cells are added to the macrophage culture and co-cultured for 6 hours.
-
Analysis: The percentage of macrophages that have engulfed cancer cells (double-positive cells) is quantified by flow cytometry. Confocal microscopy can be used for visualization.
D. Cytokine Secretion Assay
-
Macrophage Treatment: M2-polarized macrophages are treated with RP-182 or analog 1a for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of secreted cytokines such as IFNα and IL-12 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
E. In Vivo Tumor Models
-
Tumor Implantation: Syngeneic mouse models, such as B16 melanoma or KPC pancreas cancer models, are used. Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors are established, mice are treated with RP-182, analog 1a, or a vehicle control via intraperitoneal or intravenous injections.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume at regular intervals. At the end of the study, tumors are excised, and the tumor microenvironment is analyzed for immune cell infiltration and activation by flow cytometry.
V. Conclusion
The fatty acid derivatization of RP-182 to create analog 1a represents a significant advancement in the development of CD206-targeting cancer immunotherapies. Analog 1a exhibits a superior preclinical profile with improved stability, enhanced receptor binding, and more potent anti-tumor activity. These findings strongly support the further clinical development of analog 1a as a promising therapeutic candidate for solid tumors characterized by high infiltration of immunosuppressive M2-like macrophages. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar therapeutic strategies.
References
Comparative Analysis of RP-182 Cross-Reactivity with Murine and Human CD206
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RP-182's Performance and Alternatives in Targeting the Mannose Receptor (CD206)
This guide provides a comprehensive comparison of the synthetic peptide RP-182 and its cross-reactivity with human and murine CD206, a key target on M2-like tumor-associated macrophages (TAMs). This analysis is supported by experimental data to inform research and development decisions in the field of cancer immunotherapy.
RP-182: A Cross-Reactive Immunomodulatory Peptide
RP-182 is a 10-mer synthetic peptide designed to modulate the immune response by targeting the mannose receptor, CD206.[1][2] Experimental evidence demonstrates that RP-182 binds to both human and murine CD206, inducing a conformational change in the receptor.[1] This interaction triggers a cascade of downstream signaling events, including the activation of NF-κB and RAC1/CDC42 pathways, leading to the reprogramming of M2-like macrophages towards a pro-inflammatory M1 phenotype, enhanced phagocytosis, and ultimately, apoptosis of the target cells.[1][3]
Quantitative Comparison of Binding Affinity
The binding affinity of RP-182 and its analogs to human and murine CD206 has been quantified using microscale thermophoresis (MST). The dissociation constant (Kd) serves as a key metric for comparing the binding strength of these molecules. A lower Kd value indicates a stronger binding affinity.
| Molecule | Target Species | Dissociation Constant (Kd) | Experimental Method |
| RP-182 | Human CD206 | ~8 µM | Microscale Thermophoresis (MST) |
| RP-182 | Murine CD206 | ~19 µM | Microscale Thermophoresis (MST) |
| RP-426 (Control Peptide) | Human CD206 | ~85 µM | Microscale Thermophoresis (MST) |
| RP-182-PEG3-K(palmitic acid) (Fatty Acid Derivatized) | Human CD206 | Increased affinity compared to RP-182 | Microscale Thermophoresis (MST) |
Table 1: Binding Affinity of RP-182 and Analogs to Human and Murine CD206. Data sourced from multiple studies.[1][3][4]
Alternative: Anti-CD206 Antibodies
Several monoclonal and polyclonal antibodies targeting CD206 are commercially available. While these antibodies are valuable tools for detecting and potentially modulating CD206, comprehensive and directly comparable quantitative data on their cross-reactivity and binding affinities for both human and murine CD206 are not as readily available as for RP-182. One polyclonal goat anti-mouse MMR/CD206 antibody shows less than 45% cross-reactivity with recombinant human MMR in direct ELISAs. This highlights the variability in cross-species reactivity among different targeting molecules.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of RP-182's cross-reactivity.
In Vitro Polarization of Macrophages
Objective: To generate M2-like macrophages expressing high levels of CD206 for subsequent assays.
Protocol for Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into M0 macrophages.
-
To polarize towards an M2 phenotype, replace the medium with fresh medium containing 20 ng/mL of interleukin-4 (IL-4) and incubate for an additional 48 hours.
Protocol for Human Monocyte-Derived Macrophages:
-
Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Culture the monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL of M-CSF for 6 days to differentiate into M0 macrophages.
-
Induce M2 polarization by adding 20 ng/mL of IL-4 to the culture medium for 48 hours.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To quantify the binding affinity (Kd) between RP-182 and recombinant CD206.
Protocol:
-
Label recombinant human or murine CD206 with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye for His-tagged proteins) according to the manufacturer's instructions.[5]
-
Prepare a serial dilution of the unlabeled ligand (RP-182 or other peptides) in MST buffer (e.g., PBS with 0.05% Tween-20).
-
Mix a constant concentration of the fluorescently labeled CD206 with each concentration of the unlabeled ligand.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled CD206 in a Monolith NT.115 instrument (NanoTemper Technologies).
-
Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis to a binding curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of RP-182 to endogenous CD206 in a cellular context.
Protocol:
-
Treat polarized M2 macrophages with RP-182 or a vehicle control for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CD206 in the supernatant by Western blotting using a specific anti-CD206 antibody. An increase in the thermal stability of CD206 in the presence of RP-182 indicates target engagement.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the CD206 signaling pathway initiated by RP-182.
Caption: Experimental workflow for assessing RP-182 cross-reactivity.
Caption: CD206 signaling pathway initiated by RP-182 binding.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Downstream Signaling of RP-182: A Comparative Guide
This guide provides a comprehensive framework for validating the downstream signaling of the novel research compound RP-182 using Western blot analysis. We offer a comparative look at its performance against a known alternative, Compound X, and provide detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction to RP-182 and its Postulated Signaling Pathway
RP-182 is a novel synthetic molecule designed to modulate the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade involved in cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. RP-182 is hypothesized to act as a selective inhibitor of mTORC1, a key protein complex in this pathway. This guide outlines the experimental steps to validate this hypothesis by examining the phosphorylation status of downstream mTORC1 targets.
Caption: Postulated PI3K/Akt/mTOR signaling pathway and the inhibitory action of RP-182.
Comparative Analysis of Downstream Signaling Modulation
To validate the inhibitory effect of RP-182 on the mTORC1 pathway, a Western blot analysis was performed to measure the phosphorylation levels of two key downstream targets: p70S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46. A known mTORC1 inhibitor, Compound X, was used as a positive control for comparison.
Table 1: Quantitative Analysis of Downstream Protein Phosphorylation
| Treatment (1 µM) | p-p70S6K (Thr389) / total p70S6K (Normalized Intensity) | p-4E-BP1 (Thr37/46) / total 4E-BP1 (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| RP-182 | 0.25 ± 0.04 | 0.31 ± 0.06 |
| Compound X | 0.21 ± 0.03 | 0.28 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
The results demonstrate that treatment with RP-182 significantly reduces the phosphorylation of both p70S6K and 4E-BP1, consistent with mTORC1 inhibition. The inhibitory effect of RP-182 is comparable to that of the well-characterized mTORC1 inhibitor, Compound X.
Experimental Protocols
A detailed methodology is provided to ensure the reproducibility of the presented findings.
1. Cell Culture and Treatment:
-
Cell Line: Human embryonic kidney cells (HEK293) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free medium for 12 hours before treatment with 1 µM of RP-182, 1 µM of Compound X, or DMSO (vehicle) for 2 hours.
2. Western Blot Protocol:
Caption: Standard workflow for Western blot analysis.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: 20 µg of protein per lane was separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. The following primary antibodies were used:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-actin (loading control)
-
-
Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities were quantified using ImageJ software. Phospho-protein levels were normalized to their respective total protein levels, and β-actin was used to confirm equal loading.
Conclusion
The data presented in this guide strongly support the hypothesis that RP-182 functions as an inhibitor of the mTORC1 signaling pathway. The Western blot analysis confirms a significant reduction in the phosphorylation of key downstream targets, p70S6K and 4E-BP1, at levels comparable to the established mTORC1 inhibitor, Compound X. These findings provide a solid foundation for further investigation into the therapeutic potential of RP-182. The detailed protocols provided herein should enable other researchers to independently validate and expand upon these results.
RP-182's Impact on CD163-Positive Macrophages: A Comparative Analysis
The synthetic peptide RP-182, a novel immunomodulatory agent, indirectly influences the population of CD163-positive macrophages by targeting the mannose receptor CD206, which is often co-expressed on these cells. By binding to and activating CD206 on M2-like tumor-associated macrophages (TAMs), RP-182 triggers a cascade of events leading to the reprogramming of these pro-tumoral macrophages into a pro-inflammatory, anti-tumoral M1-like phenotype, and induces their apoptosis. This mechanism of action presents a distinct approach compared to therapies that directly target the CD163 molecule, such as antibody-drug conjugates (ADCs).
CD163 and CD206 are both recognized markers of M2-like macrophages, a subtype of immune cells that can promote tumor growth and suppress the anti-cancer immune response. The co-expression of these markers on TAMs makes the CD206-targeting RP-182 a relevant agent for modulating the CD163-positive macrophage population within the tumor microenvironment.
Mechanism of Action: RP-182 vs. Anti-CD163 Targeting Strategies
RP-182's therapeutic effect is initiated by its binding to the CD206 receptor, which induces a conformational change in the receptor. This, in turn, activates the NF-κB signaling pathway, leading to increased phagocytosis and the secretion of pro-inflammatory cytokines like TNFα. The autocrine activation of the TNF receptor 1 (TNFR1) by TNFα further triggers caspase 8-mediated apoptosis, selectively eliminating CD206-high M2-like macrophages.[1] Concurrently, surviving macrophages are reprogrammed towards an M1-like phenotype, characterized by the upregulation of M1 markers such as CD86 and the downregulation of M2 markers.
In contrast, therapeutic strategies that directly target CD163 often employ ADCs. These constructs consist of a monoclonal antibody specific for CD163 linked to a cytotoxic or immunomodulatory payload, such as the glucocorticoid dexamethasone. The anti-CD163 antibody facilitates the targeted delivery of the payload to CD163-positive macrophages. Upon binding to CD163, the ADC is internalized, and the payload is released inside the cell, where it can exert its anti-inflammatory or cytotoxic effects.
Comparative Efficacy and Preclinical Data
The following tables summarize the available preclinical data for RP-182 and a representative anti-CD163 ADC, anti-CD163-dexamethasone.
Table 1: In Vitro Efficacy
| Parameter | RP-182 | Anti-CD163-Dexamethasone ADC |
| Target Cells | CD206-high M2-like macrophages | CD163-positive macrophages |
| Mechanism | Induces apoptosis and M1-reprogramming | Delivers dexamethasone to suppress inflammation |
| Effect | Increased cell killing of CD206-high M2-like macrophages (IC50: 17.6 μM)[1] | Reduced LPS-induced TNF-α secretion in rat macrophages |
| Phenotypic Change | Upregulation of M1 markers (e.g., CD86), downregulation of M2 markers (e.g., CD206) | Reinforces anti-inflammatory phenotype |
Table 2: In Vivo Efficacy
| Parameter | RP-182 | Anti-CD163-Dexamethasone ADC |
| Animal Models | Pancreatic, melanoma, and lung fibrosis mouse models | Rat and pig endotoxemia models |
| Administration | Intraperitoneal injection | Intravenous injection |
| Effect on Tumor Growth | Significantly inhibits tumor growth in B16 melanoma and KP16 pancreatic models[1] | Data on direct tumor growth inhibition is limited; primarily studied in inflammatory models |
| Effect on Inflammation | Reduces CD206+ alveolar macrophages in a lung fibrosis model[1] | 50-fold higher anti-inflammatory potency compared to free dexamethasone in reducing LPS-induced TNF-α |
| Immune Modulation | Increases CD8+ T cell infiltration and IFN-γ secretion in tumors[1] | Suppresses hepatic acute phase response |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of RP-182 and anti-CD163 ADCs are rooted in the different signaling pathways they engage.
RP-182 Signaling Pathway in M2 Macrophages.
Anti-CD163 ADC Internalization and Action.
Experimental Protocols
In Vitro Macrophage Polarization and Treatment with RP-182
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
M2 Polarization: On day 7, macrophages are polarized towards an M2 phenotype by treating with 20 ng/mL IL-4 for 48 hours.
-
RP-182 Treatment: M2-polarized macrophages are then treated with varying concentrations of RP-182 (e.g., 0.1 μM to 30 μM) for different time points (e.g., 2 to 48 hours).
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206, CD163) markers to assess phenotype changes.
-
Apoptosis Assay: Apoptosis is measured using Annexin V and Propidium Iodide staining followed by flow cytometry.
-
Cytokine Analysis: Supernatants are collected to measure the concentration of cytokines such as TNFα and IL-12 using ELISA.
-
Phagocytosis Assay: Phagocytic activity is assessed by co-culturing the macrophages with fluorescently labeled beads or cancer cells and quantifying uptake by flow cytometry or microscopy.
-
In Vivo Studies with Anti-CD163 Antibody-Drug Conjugates
-
Animal Model: An inflammatory or tumor model is established in rats or mice. For example, endotoxemia can be induced by intraperitoneal injection of lipopolysaccharide (LPS).
-
ADC Administration: The anti-CD163-dexamethasone ADC is administered intravenously at a specific dose (e.g., 0.02 mg/kg). Control groups would include vehicle, free dexamethasone, and a non-targeting ADC.
-
Sample Collection: Blood samples are collected at various time points post-treatment to measure plasma cytokine levels (e.g., TNF-α, IL-6). Tissues such as the liver and spleen can be harvested for histological analysis and to assess systemic effects.
-
Analysis:
-
Cytokine Measurement: Plasma cytokine levels are quantified by ELISA.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to evaluate inflammation and any potential toxicity. Immunohistochemistry for macrophage markers can also be performed.
-
Acute Phase Protein Analysis: In inflammatory models, levels of acute phase proteins in the serum or their mRNA expression in the liver can be measured.
-
References
Safety Operating Guide
Navigating the Safe Disposal of RP-182: A Comprehensive Guide for Laboratory Professionals
It is highly likely that "QC-182" is a typographical error and the intended subject of this guide is the therapeutic research peptide RP-182. RP-182 is a synthetic, 10-amino acid immunomodulatory peptide that has garnered significant interest in cancer immunotherapy research.[1][2] It functions by targeting the mannose receptor (CD206) on tumor-associated macrophages (TAMs), inducing a shift in their function from an immunosuppressive to a pro-inflammatory state, ultimately leading to tumor cell destruction.[2][3] Given its potent biological activity, the proper handling and disposal of RP-182 are paramount to ensure laboratory safety and environmental protection.
This document provides a detailed, step-by-step guide for the proper disposal of RP-182, tailored for researchers, scientists, and drug development professionals. It also includes essential information on its mechanism of action to provide a comprehensive safety and operational overview.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Handling and Storage:
-
Work in a designated, clean laboratory area to avoid cross-contamination.[5]
-
Store lyophilized RP-182 at -20°C or -80°C for long-term stability.[5]
-
Reconstituted solutions should be stored at 4°C for short-term use and aliquoted to avoid repeated freeze-thaw cycles.[5]
-
All containers holding RP-182 should be clearly labeled with the peptide name, concentration, preparation date, and a "For Research Use Only" warning.[5]
Step-by-Step Disposal Procedures for RP-182
The proper disposal of RP-182 waste is critical and must comply with all local, state, and federal regulations. Never dispose of RP-182 in the regular trash or down the drain.[5][6]
1. Waste Segregation:
-
All waste materials contaminated with RP-182 must be segregated as hazardous chemical waste.[5] This includes:
-
Empty or partially used vials of RP-182.
-
Contaminated pipette tips, gloves, and other disposable labware.
-
Aqueous solutions containing RP-182.
-
2. Liquid Waste Disposal:
-
Chemical Inactivation (Recommended): To add a layer of safety, liquid waste containing RP-182 can be chemically inactivated. A common and effective method is to use a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[7]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[7]
-
Collection: Following inactivation and neutralization, collect the liquid waste in a clearly labeled, leak-proof hazardous waste container.[7]
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with RP-182 (e.g., vials, pipette tips, gloves) in a designated, leak-proof hazardous waste container.[7]
-
The container must be clearly labeled as hazardous waste and specify that it contains RP-182.
4. Final Disposal:
-
Arrange for the pickup and disposal of all RP-182 waste through your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[5][7]
Quantitative Data for Decontamination
The following table summarizes key parameters for the chemical decontamination of peptide waste, which can be applied to RP-182.
| Decontamination Method | Reagent Concentration | Contact Time |
| Chemical Inactivation | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) | Minimum 30-60 minutes |
| 1 M Sodium Hydroxide (NaOH) | Minimum 30-60 minutes |
Experimental Protocols: RP-182 Mechanism of Action
RP-182 exerts its anti-tumor effects by modulating the function of M2-like tumor-associated macrophages. The key steps in its mechanism of action are:
-
Binding to CD206: RP-182 selectively binds to the mannose receptor (CD206) on the surface of M2 macrophages.[2]
-
Conformational Change: This binding induces a conformational change in the CD206 receptor.
-
NF-κB Signaling Activation: The conformational change activates the canonical NF-κB signaling pathway.[2]
-
Induction of Phagocytosis and Apoptosis: Activation of NF-κB signaling leads to two primary outcomes:
-
Phagocytosis: The macrophages are reprogrammed to engulf and destroy cancer cells.
-
Apoptosis: The M2 macrophages themselves undergo programmed cell death, reducing the immunosuppressive tumor microenvironment.[2]
-
Visualizations
Caption: Signaling pathway of RP-182 in M2 macrophages.
Caption: Workflow for the proper disposal of RP-182.
References
- 1. RP-182 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. peptide24.store [peptide24.store]
- 6. intelligenthq.com [intelligenthq.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Chemical Agents
Disclaimer: Specific safety data for a substance identified as "QC-182" is not publicly available. The following guidance is based on established best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier before any handling of "this compound" to ensure full compliance with safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The level of PPE required depends on the specific hazards of the chemical in use.[1][2][3] A general laboratory hazard analysis should be conducted to determine the appropriate PPE.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should provide a secure seal around the eyes to protect from splashes, vapors, and dust.[2][4] |
| Face Shield | To be used in conjunction with safety goggles when there is a significant risk of splashing or exothermic reactions.[2][5] | |
| Skin and Body Protection | Chemical-Resistant Gloves | The type of glove material (e.g., nitrile, neoprene) must be selected based on its resistance to the specific chemical being handled. Always inspect gloves for damage before use and change them regularly.[2][4][5] |
| Laboratory Coat | Should be flame-resistant (e.g., Nomex®) and fully buttoned to protect skin and personal clothing from contamination.[5] | |
| Full-Body Suit/Coveralls | Required for handling highly toxic or corrosive materials to provide comprehensive body protection.[2][3] | |
| Closed-Toe Shoes | Shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and falling objects.[2][4] | |
| Respiratory Protection | Respirator | The use of a respirator is necessary when engineering controls (e.g., fume hood) are insufficient to control exposure to harmful vapors, fumes, or dust.[3][4] Proper fit testing and training are required for respirator use.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling chemicals is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for "this compound".
-
Ensure all necessary PPE is available and in good condition.
-
Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and functional.
-
Prepare the work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Don the appropriate PPE as determined by the hazard assessment.
-
Carefully measure and dispense the required amount of the chemical.
-
Keep all containers of "this compound" sealed when not in immediate use.
-
Avoid direct contact with the skin, eyes, and clothing.[4] In case of accidental contact, follow the first-aid measures outlined in the SDS.[6]
-
-
Immediate Cleanup:
-
Clean any spills immediately according to the procedures specified in the SDS.
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Improper disposal of chemical waste can pose a significant risk to the environment and public health.
-
Waste Segregation: All waste contaminated with "this compound" must be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and a description of its hazards.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6] This typically involves collection by a licensed hazardous waste disposal company. Untreated regulated medical waste should not be disposed of in regular trash.[7]
-
Documentation: Maintain accurate records of all chemical waste generated and its disposal.
Experimental Workflow for Chemical Handling
Caption: A generalized workflow for the safe handling of chemical substances in a laboratory setting.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. msdsdigital.com [msdsdigital.com]
- 7. deq.virginia.gov [deq.virginia.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
